molecular formula C16H12ClN B103150 4-Chloro-6-methyl-2-phenylquinoline CAS No. 18618-02-5

4-Chloro-6-methyl-2-phenylquinoline

Cat. No.: B103150
CAS No.: 18618-02-5
M. Wt: 253.72 g/mol
InChI Key: PFLXBAREWKKMOZ-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-2-phenylquinoline is a versatile chemical scaffold in medicinal chemistry, primarily valued as a synthetic intermediate for the development of biologically active compounds. The chloro substituent at the 4-position is a reactive site that enables efficient functionalization, most notably through amination reactions to create 4-aminoquinoline derivatives . These derivatives are significant in pharmaceutical research, particularly in the exploration of antitumor agents, as the 2-phenylquinoline structure is a recognized pharmacophore with moderate DNA-binding ability . Quinoline-based compounds are extensively investigated for their potential as anticancer agents, acting through mechanisms such as growth inhibition by cell cycle arrest, apoptosis, and disruption of cell migration . Furthermore, the 4-aminoquinoline framework, accessible from this chloro intermediate, is a classic structure in antimalarial drug discovery . This makes 4-Chloro-6-methyl-2-phenylquinoline a valuable building block for researchers designing and synthesizing new therapeutic candidates targeting a range of diseases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-methyl-2-phenylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN/c1-11-7-8-15-13(9-11)14(17)10-16(18-15)12-5-3-2-4-6-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLXBAREWKKMOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427420
Record name 4-Chloro-6-methyl-2-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18618-02-5
Record name 4-Chloro-6-methyl-2-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-6-methyl-2-phenylquinoline: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Core Molecular Attributes of 4-Chloro-6-methyl-2-phenylquinoline

4-Chloro-6-methyl-2-phenylquinoline is a substituted quinoline derivative featuring a chlorine atom at the 4-position, a methyl group at the 6-position, and a phenyl group at the 2-position of the quinoline core. This unique arrangement of substituents imparts specific physicochemical properties that are of great interest in the field of drug discovery.

PropertyValueSource
Molecular Formula C₁₆H₁₂ClN[1]
Molecular Weight 253.73 g/mol [1]
CAS Number 18618-02-5[1]
Canonical SMILES CC1=CC2=C(C=C1)C(=C(C=N2)C3=CC=CC=C3)Cl[2]

The quinoline scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[3] The substituents on this particular derivative are expected to modulate its biological activity, solubility, and metabolic stability. The phenyl group at the 2-position can engage in π-π stacking interactions with biological targets, the methyl group at the 6-position can influence lipophilicity and binding pocket interactions, and the chlorine atom at the 4-position serves as a reactive handle for further chemical modifications, a key feature for developing libraries of related compounds.[4]

Synthesis of 4-Chloro-6-methyl-2-phenylquinoline: A Step-by-Step Protocol

The synthesis of 4-Chloro-6-methyl-2-phenylquinoline can be efficiently achieved through a multi-step process, beginning with the well-established Combes quinoline synthesis, followed by chlorination. This approach offers a reliable and scalable route to the target molecule.

Overall Synthesis Workflow

Synthesis_Workflow A p-Toluidine C 6-Methyl-2-phenylquinolin-4-ol A->C Combes Reaction (Acid Catalysis) B Benzoylacetone B->C D 4-Chloro-6-methyl-2-phenylquinoline C->D Chlorination (POCl3)

Caption: Synthetic route to 4-Chloro-6-methyl-2-phenylquinoline.

Experimental Protocol

Step 1: Synthesis of 6-Methyl-2-phenylquinolin-4-ol (Combes Reaction)

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine p-toluidine (10.7 g, 0.1 mol) and benzoylacetone (16.2 g, 0.1 mol).

  • Acid Catalysis: Slowly add concentrated sulfuric acid (20 mL) to the stirred mixture. The addition should be done cautiously in an ice bath to control the exothermic reaction.

  • Heating: After the addition is complete, heat the reaction mixture to 110°C and maintain this temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice (200 g).

  • Neutralization and Isolation: Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7. A solid precipitate will form.

  • Purification: Collect the solid by vacuum filtration, wash it thoroughly with water, and then recrystallize from ethanol to yield pure 6-Methyl-2-phenylquinolin-4-ol.

Step 2: Synthesis of 4-Chloro-6-methyl-2-phenylquinoline

  • Reaction Setup: In a 100 mL round-bottom flask, place the dried 6-Methyl-2-phenylquinolin-4-ol (12.45 g, 0.05 mol) and add phosphorus oxychloride (POCl₃, 25 mL, 0.27 mol).

  • Heating: Heat the mixture under reflux for 3 hours. The reaction should be carried out in a well-ventilated fume hood.

  • Removal of Excess Reagent: After cooling, carefully remove the excess POCl₃ under reduced pressure.

  • Work-up: Cautiously pour the residue onto crushed ice (150 g) with vigorous stirring.

  • Neutralization and Extraction: Neutralize the mixture with a cold aqueous solution of sodium hydroxide (10% w/v). The product will precipitate as a solid. Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product. Purify the solid by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 4-Chloro-6-methyl-2-phenylquinoline.

Analytical Characterization

Spectroscopic Data (Predicted)
TechniqueExpected Observations
¹H NMR Aromatic protons of the quinoline and phenyl rings in the range of 7.0-8.5 ppm. A singlet for the methyl group protons around 2.5 ppm. A singlet for the proton at the 3-position of the quinoline ring around 7.2 ppm.
¹³C NMR Aromatic carbons in the range of 120-150 ppm. The carbon bearing the chlorine atom (C4) would appear around 140-145 ppm. The methyl carbon would be observed around 21 ppm.
IR (Infrared) Spectroscopy Characteristic peaks for C-H stretching of aromatic and methyl groups (~3050 and ~2920 cm⁻¹), C=C and C=N stretching in the aromatic system (1600-1450 cm⁻¹), and a C-Cl stretching vibration (~750 cm⁻¹).
Mass Spectrometry (MS) A molecular ion peak [M]⁺ at m/z 253 and an [M+2]⁺ peak at m/z 255 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

Potential Applications in Drug Discovery and Development

The quinoline nucleus is a cornerstone in the development of therapeutic agents, exhibiting a wide spectrum of biological activities.[3][7] Substituted quinolines have been extensively investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents.[8][9]

Anticancer Potential

Many quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases and the disruption of microtubule polymerization.[8] Furthermore, certain chloroquinolines have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[9] The structure of 4-Chloro-6-methyl-2-phenylquinoline makes it a compelling candidate for screening against a panel of cancer cell lines.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 4-Chloro-6-methyl- 2-phenylquinoline (Hypothesized Target) Inhibitor->PI3K Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Antimicrobial and Anti-inflammatory Activity

The quinoline scaffold is present in several antibacterial and antiprotozoal drugs. The incorporation of a chlorine atom can enhance the antimicrobial properties of a molecule. Thus, 4-Chloro-6-methyl-2-phenylquinoline warrants investigation for its activity against a range of bacterial and fungal pathogens. Additionally, some quinoline derivatives have been reported to possess anti-inflammatory properties, suggesting another avenue for pharmacological evaluation.[10]

Conclusion and Future Directions

4-Chloro-6-methyl-2-phenylquinoline represents a versatile and promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis allows for the generation of analogs for structure-activity relationship (SAR) studies. The predicted physicochemical properties and the known biological activities of related quinolines strongly suggest that this compound could exhibit valuable pharmacological effects.

Future research should focus on the definitive synthesis and comprehensive spectroscopic characterization of 4-Chloro-6-methyl-2-phenylquinoline to confirm its structure. Subsequently, a thorough in vitro evaluation of its biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, is highly recommended. Mechanistic studies to identify its molecular targets and signaling pathways will be crucial for its further development as a potential drug candidate.

References

  • Jain, K., et al. (2010). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(1), o169. [Link]

  • SpectraBase. (n.d.). 6-Chloro-4-methyl-2(1H)-quinolinone. In SpectraBase. [Link]

  • Marella, A., et al. (2013). Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

  • Tan, W., et al. (2012). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. Molecules, 17(6), 6359-6370. [Link]

  • ResearchGate. (n.d.). 1 H NMR of 6-chloro-2-phenylquinoline-4-carboxamide (4d) (DMSOd6, 400 MHz). [Link]

  • Verma, A., et al. (2021). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 11(3), 10483-10503. [Link]

  • Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]

  • PubChem. (n.d.). 4-Chloroquinoline. [Link]

  • Pop, A., et al. (2020). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Molbank, 2020(2), M1125. [Link]

  • Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(40), 23831-23853. [Link]

  • El-Sayed, M. A. A., et al. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 6(4), 344-353. [Link]

  • Ghorab, M. M., et al. (2010). Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. Acta Poloniae Pharmaceutica, 67(2), 143-151. [Link]

  • PubChem. (n.d.). 4-Chloro-2-methylquinoline. [Link]

  • FooDB. (n.d.). Showing Compound 6-Methylquinoline (FDB011115). [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Chemical Science. [Link]

  • PubChemLite. (n.d.). 4-chloro-6-methyl-2-phenylquinoline (C16H12ClN). [Link]

Sources

Spectroscopic data for 4-Chloro-6-methyl-2-phenylquinoline (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-6-methyl-2-phenylquinoline

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 4-Chloro-6-methyl-2-phenylquinoline, a significant heterocyclic compound within the quinoline family. As substituted quinolines are foundational scaffolds in medicinal chemistry and materials science, a thorough understanding of their structural characterization is paramount for researchers, scientists, and professionals in drug development.[1][2][3] This document moves beyond a simple data repository, offering insights into the causality behind spectral features and detailing the experimental methodologies required for robust and reproducible characterization.

Compound Profile:

  • Systematic Name: 4-Chloro-6-methyl-2-phenylquinoline

  • Molecular Formula: C₁₆H₁₂ClN[4]

  • Molecular Weight: 253.73 g/mol [4]

  • CAS Number: 18618-02-5[4]

Chemical Structure:

Chemical Structure of 4-Chloro-6-methyl-2-phenylquinoline

(Note: An illustrative 2D structure. The actual spatial arrangement is more complex.)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is the cornerstone for determining the precise connectivity and chemical environment of atoms in a molecule. For 4-Chloro-6-methyl-2-phenylquinoline, both ¹H and ¹³C NMR provide a detailed map of its aromatic and aliphatic regions.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum is anticipated to show distinct signals corresponding to the protons on the quinoline core, the pendant phenyl ring, and the methyl group. The electron-withdrawing nature of the chlorine atom at the C4 position and the nitrogen within the quinoline ring significantly influences the chemical shifts of nearby protons, typically shifting them downfield.[5]

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H3~7.3 - 7.5Singlet-1H
Phenyl-H (ortho)~8.1 - 8.3Doublet~7-82H
Phenyl-H (meta, para)~7.4 - 7.6Multiplet-3H
H5~7.9 - 8.1Doublet~8-91H
H7~7.6 - 7.8Doublet of DoubletsJ ≈ 8-9, 21H
H8~7.4 - 7.5Singlet (or narrow d)-1H
CH₃ (at C6)~2.5Singlet-3H

Causality Behind Assignments:

  • H3 Proton: The proton at the C3 position is expected to be a singlet, as adjacent positions (C2 and C4) are fully substituted.

  • Phenyl Protons: The protons on the C2-phenyl group will appear as a complex multiplet. The ortho-protons are shifted downfield due to their proximity to the quinoline nitrogen.

  • Quinoline Protons (H5, H7, H8): These protons on the benzo- portion of the quinoline ring exhibit characteristic splitting patterns. H5 is typically a doublet due to coupling with H7 (a long-range coupling to H8 may occur but is often unresolved). H7 appears as a doublet of doublets from coupling to H5 and H8. H8 is often a singlet or a narrow doublet, influenced by the adjacent methyl group at C6.

  • Methyl Protons: The methyl group at C6 gives rise to a characteristic singlet in the upfield region (~2.5 ppm).

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum will reveal 16 distinct carbon signals, corresponding to the molecular formula. The chemical shifts are highly dependent on the electronic environment, with carbons attached to electronegative atoms (N, Cl) and those in aromatic systems appearing significantly downfield.[5][6]

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2~158-160
C3~120-122
C4~148-150
C4a~147-149
C5~129-131
C6~137-139
C7~126-128
C8~125-127
C8a~123-125
Phenyl-C (ipso)~138-140
Phenyl-C (ortho)~128-130
Phenyl-C (meta)~128-130
Phenyl-C (para)~129-131
CH₃ (at C6)~21-23

Causality Behind Assignments:

  • Quaternary Carbons: Carbons directly bonded to heteroatoms, such as C2 (bonded to N and phenyl), C4 (bonded to Cl), and C4a, are significantly deshielded and appear far downfield.

  • Aromatic Carbons: The remaining aromatic carbons of the quinoline and phenyl rings resonate in the typical region of ~120-140 ppm.

  • Aliphatic Carbon: The methyl carbon at C6 is the most shielded, appearing furthest upfield.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures data integrity and reproducibility.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 4-Chloro-6-methyl-2-phenylquinoline.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) inside a clean, dry 5 mm NMR tube.[5]

    • Ensure the sample is fully dissolved; gentle vortexing may be applied.

  • Instrument Setup (400 MHz Spectrometer):

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve high homogeneity, using the solvent deuterium lock signal.

  • ¹H Spectrum Acquisition:

    • Acquire a single scan to check signal intensity.

    • Set the spectral width to cover the expected range (e.g., 0-12 ppm).

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

  • ¹³C Spectrum Acquisition:

    • Set the spectral width to cover the expected range (e.g., 0-180 ppm).

    • Use a proton-decoupled pulse sequence.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, as ¹³C has a low natural abundance.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing P1 Weigh 5-10 mg of Sample P2 Dissolve in 0.6 mL CDCl3 P1->P2 P3 Transfer to NMR Tube P2->P3 A1 Tune & Shim Spectrometer P3->A1 A2 Acquire 1H Spectrum (32 Scans) A1->A2 A3 Acquire 13C Spectrum (1024 Scans) A1->A3 D1 Fourier Transform & Phasing A2->D1 A3->D1 D2 Baseline Correction D1->D2 D3 Calibrate to Solvent Peak D2->D3 Final Final D3->Final Final Spectra IR_Interpretation Molecule 4-Chloro-6-methyl-2-phenylquinoline Aromatic Rings (C=C, C=N) Methyl Group (C-H) Chloro Group (C-Cl) Bands IR Absorption Bands 1500-1600 cm-1 2950-2850 cm-1 1100-1000 cm-1 Molecule:f1->Bands:f1 Stretching Molecule:f2->Bands:f2 Stretching Molecule:f3->Bands:f3 Stretching

Caption: Correlation of molecular functional groups to their IR absorption regions.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through analysis of its fragmentation pattern.

Mass Spectrum Interpretation
  • Molecular Ion (M⁺): The molecular weight is 253.73 Da. In a mass spectrum, this will appear as the molecular ion peak.

  • Isotopic Pattern: A key diagnostic feature will be the isotopic signature of chlorine. Natural chlorine consists of two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two prominent peaks for the molecular ion:

    • M⁺ peak at m/z corresponding to the molecule with ³⁵Cl.

    • M+2 peak at m/z corresponding to the molecule with ³⁷Cl. The intensity ratio of the M⁺ to M+2 peak will be approximately 3:1, which is a definitive indicator of the presence of a single chlorine atom.

  • Fragmentation: Electron Ionization (EI) would likely induce fragmentation. Plausible fragmentation pathways for substituted quinolines include the loss of the chloro or methyl substituents, or cleavage of the phenyl group.

Predicted Key Mass Spectrometry Peaks (EI):

m/z ValueIonNotes
~253/255[M]⁺Molecular ion peak, showing the characteristic ~3:1 chlorine isotope pattern.
~238/240[M - CH₃]⁺Loss of the methyl group. The chlorine pattern remains.
~218[M - Cl]⁺Loss of the chlorine atom. This fragment will not have the M+2 peak.
~176[M - C₆H₅]⁺Loss of the phenyl group.
Experimental Protocol: GC-MS with Electron Ionization (EI)
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or methanol).

  • Gas Chromatography (GC): Inject the solution into the GC. The compound will travel through a capillary column, separating it from any impurities. The retention time is a characteristic of the compound under the specific GC conditions.

  • Ionization (EI): As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. It is bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the ions, and the software plots the relative abundance of ions at each m/z value to generate the mass spectrum.

MS_Fragmentation M [C16H12ClN]+• m/z = 253/255 F1 [C15H9ClN]+• m/z = 238/240 M->F1 - •CH3 F2 [C16H12N]+• m/z = 218 M->F2 - •Cl

Caption: A plausible fragmentation pathway for 4-Chloro-6-methyl-2-phenylquinoline.

Conclusion

The structural elucidation of 4-Chloro-6-methyl-2-phenylquinoline is definitively achieved through a synergistic application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR provide an unambiguous map of the proton and carbon skeleton. IR spectroscopy confirms the presence of the key aromatic and chloro functional groups, while mass spectrometry validates the molecular weight and elemental composition through the characteristic chlorine isotopic pattern. The collective data from these techniques provides a robust and self-validating spectroscopic signature essential for quality control, reaction monitoring, and further research in the fields of medicinal and materials chemistry.

References

  • : Provides crystallographic data for a related quinoline derivative, useful for understanding the core structure.

  • : Discusses the synthesis and spectral characterization (IR, ¹H-NMR, MS) of chloro-substituted quinolines.

  • : Lists basic chemical information for a structurally similar compound.

  • : Mentions characterization of quinoline derivatives using IR, ¹H NMR, and mass spectral data.

  • : Contains aggregated spectral information (¹H NMR, ¹³C NMR, IR, MS) for a related chloro-quinoline.

  • : Discusses the electronic structure of substituted quinolines, relevant to their biological activity.

  • : Describes the synthesis and characterization (FTIR) of a similar 6-chloro-phenylquinoline.

  • : Provides the molecular formula, weight, and CAS number for the target compound.

  • : Offers a detailed guide on interpreting NMR spectra of substituted quinolines, including experimental protocols.

  • : Shows an actual ¹H NMR spectrum for a very closely related compound.

  • : Details the analysis of IR and Raman spectra for various quinoline derivatives.

  • : Provides a reference IR spectrum for 4-chloroquinoline.

  • : Explains the fundamental principles of interpreting IR spectra for structure determination.

  • : Provides examples of spectroscopic characterization for various quinoline derivatives.

  • : Details the synthesis and full spectral characterization (FT-IR, ¹H NMR, ¹³C NMR, LC-MS) of a phenylquinoline.

  • : Discusses the spectroscopic characterization of quinoline derivatives.

  • : Describes the biological relevance of a related chloro-methyl-quinoline derivative.

  • : Contains NMR data for various substituted quinolines.

  • : Details the synthesis and characterization (¹H NMR, MS) of a related quinoline, highlighting its importance in medicinal chemistry.

  • : Provides foundational information on the principles of IR spectroscopy.

  • : Includes supplementary material with numerous examples of ¹H and ¹³C NMR spectra for related heterocyclic systems.

  • : Provides a reference ¹³C NMR spectrum.

  • : Describes the synthesis and characterization of a related quinoline derivative.

Sources

4-Chloro-6-methyl-2-phenylquinoline safety, handling, and MSDS information

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 4-Chloro-6-methyl-2-phenylquinoline

For Researchers, Scientists, and Drug Development Professionals

Compound Profile and Inferred Hazard Identification

4-Chloro-6-methyl-2-phenylquinoline is a substituted quinoline, a heterocyclic aromatic compound. Quinoline derivatives are of significant interest in medicinal chemistry and drug development.[1][2] Due to the presence of a chlorinated aromatic system, this compound requires careful handling.

Anticipated GHS Hazard Classification:

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Hazardous to the Aquatic Environment, Long-Term HazardCategory 1H410: Very toxic to aquatic life with long lasting effects

This classification is inferred from structurally similar compounds and should be used as a precautionary guideline.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safe handling is a combination of robust engineering controls and appropriate personal protective equipment. The causality behind these recommendations is to minimize all potential routes of exposure: dermal, ocular, and inhalation.

Engineering Controls:

  • Chemical Fume Hood: All manipulations of solid 4-Chloro-6-methyl-2-phenylquinoline and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[3]

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the first line of defense against accidental exposure.[7]

EquipmentSpecificationPurpose and Rationale
Hand Protection Nitrile or Neoprene GlovesProvides a crucial barrier against skin contact.[7] Always inspect gloves for signs of degradation or punctures before use.
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.[7]
Respiratory Protection N95 Particulate Respirator or Air-Purifying Respirator with Organic Vapor CartridgesAn N95 respirator is recommended for handling the solid form to prevent inhalation of dust particles.[7] For handling solutions, especially if heated or aerosolized, an air-purifying respirator with organic vapor cartridges should be considered.
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.[7]
Face Protection Face ShieldTo be worn over chemical splash goggles when there is a significant risk of splashes, such as during transfers of larger quantities.[7]

PPE_Workflow Start Initiate Handling Protocol FumeHood Work within a Certified Chemical Fume Hood Start->FumeHood DonLabCoat Don Laboratory Coat FumeHood->DonLabCoat DonGloves Don Nitrile or Neoprene Gloves DonGoggles Don Chemical Splash Goggles DonGloves->DonGoggles AssessRespirator Assess Need for Respiratory Protection DonGoggles->AssessRespirator DonLabCoat->DonGloves DonRespirator Don Appropriate Respirator AssessRespirator->DonRespirator High Dust/Vapor Risk Proceed Proceed with Experiment AssessRespirator->Proceed Low Dust/Vapor Risk DonRespirator->Proceed

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is paramount to ensuring a safe laboratory environment.

Handling:

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[3]

  • Use in a Well-Ventilated Area: All work should be performed in a well-ventilated area, preferably a chemical fume hood.[3][8]

  • Prevent Contact: Avoid contact with skin, eyes, and clothing.[8]

  • Personal Hygiene: Wash hands thoroughly after handling the compound.[4] Do not eat, drink, or smoke in the work area.[4]

Storage:

  • Container: Store in a tightly closed container.

  • Conditions: Keep in a dry, cool, and well-ventilated place.[3][8]

  • Incompatibilities: Store away from incompatible materials. While specific incompatibility data is not available, as a precaution, avoid storage with strong oxidizing agents.

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, a rapid and informed response is critical.

First-Aid Measures:

  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[8] If you feel unwell, call a POISON CENTER or doctor.

  • Skin Contact: In case of skin contact, immediately wash with plenty of soap and water.[9] If skin irritation occurs, get medical advice/attention. Remove contaminated clothing and wash it before reuse.

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • Ingestion: If swallowed, call a POISON CENTER or doctor if you feel unwell.[4] Rinse mouth.[4] Do NOT induce vomiting.

Spill Response Protocol:

This protocol is designed for a minor laboratory spill. For large spills, evacuate the area and contact your institution's emergency response team.

  • Alert and Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.[10]

  • Control Ignition Sources: If the compound is dissolved in a flammable solvent, eliminate all sources of ignition.[11]

  • Don PPE: Before attempting cleanup, don the appropriate personal protective equipment, including respiratory protection if necessary.[10]

  • Containment: Confine the spill to a small area.[11] For liquid spills, use an inert absorbent material like vermiculite or sand.[11] For solid spills, carefully sweep the material to avoid creating dust.

  • Cleanup: Collect the absorbed or spilled material and place it into a suitable, labeled container for hazardous waste disposal.[3][12]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.[7][12]

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[4]

Spill_Response Spill Chemical Spill Occurs Alert Alert Personnel & Evacuate Immediate Area Spill->Alert Assess Assess Spill Size & Associated Hazards Alert->Assess MinorSpill Minor Spill Assess->MinorSpill Manageable MajorSpill Major Spill Assess->MajorSpill Large/Unmanageable DonPPE Don Appropriate PPE MinorSpill->DonPPE EvacuateAll Evacuate Laboratory MajorSpill->EvacuateAll Contain Contain the Spill with Inert Absorbent DonPPE->Contain Cleanup Collect Waste into Labeled Container Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Dispose Dispose of Waste as Hazardous Decontaminate->Dispose End End of Protocol Dispose->End ContactEHS Contact Institutional Emergency Response EvacuateAll->ContactEHS ContactEHS->End

Disposal Considerations

All waste containing 4-Chloro-6-methyl-2-phenylquinoline, including contaminated PPE and cleanup materials, must be treated as hazardous waste.

  • Product: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.

Consult with your institution's environmental health and safety office for specific disposal guidelines.[4]

Conclusion

While 4-Chloro-6-methyl-2-phenylquinoline presents certain hazards, a proactive and informed approach to safety can effectively mitigate these risks. By understanding the inferred hazards, implementing robust engineering controls, consistently using appropriate PPE, and being prepared for emergencies, researchers can handle this compound with a high degree of safety. This guide serves as a foundational document; always consult your institution's specific chemical hygiene plan and safety protocols.

References

  • Sundar, J. K., Natarajan, S., Sarveswari, S., Vijayakumar, V., Suresh, J., & Lakshman, P. L. N. (2010). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(1), o169. Retrieved from [Link]

  • DC Chemicals. 4-Chloro-2-methylquinoline MSDS. Retrieved from [Link]

  • ChemSynthesis. 4-butyl-6-chloro-2-phenylquinoline. Retrieved from [Link]

  • PubChem. 4-Chloro-2-methylquinoline. Retrieved from [Link]

  • PubChem. 4-Chloroquinoline. Retrieved from [Link]

  • European Chlorinated Solvent Association. Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. Chemical Spill Procedures. Retrieved from [Link]

  • University of Toronto Environmental Health & Safety. Chemical Spill Procedures. Retrieved from [Link]

  • IPI Global. Safe and efficient handling of chlorinated solvents. Retrieved from [Link]

  • Olin Chlor Alkali. chlorinated solvents - product stewardship manual. Retrieved from [Link]

  • Chem Klean. Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]

  • ResearchGate. (PDF) Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Retrieved from [Link]

  • Montana Tech. Emergency Response Procedures for Radioactive Spill or Emergency. Retrieved from [Link]

  • Wikipedia. Alprazolam. Retrieved from [Link]

  • European Chlorinated Solvent Association. Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

  • Safe Work Australia. GHS Hazardous Chemical Information List. Retrieved from [Link]

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Methodological & Application

Application Note: A Robust RP-HPLC Method for the Quantification of 4-Chloro-6-methyl-2-phenylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly specific and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Chloro-6-methyl-2-phenylquinoline. This method is designed for researchers, scientists, and drug development professionals requiring accurate quantification of this compound in various sample matrices. The described protocol has been developed based on established chromatographic principles and is presented with a comprehensive validation framework aligned with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[1][2][3][4]

Introduction

4-Chloro-6-methyl-2-phenylquinoline is a substituted quinoline derivative. The quinoline scaffold is a significant structural motif in numerous biologically active compounds and pharmaceutical agents.[5] Accurate and precise quantification of such compounds is paramount for quality control, stability testing, and pharmacokinetic studies in the drug development pipeline.[6][7] High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[6][7][8]

This document provides a detailed protocol for the quantification of 4-Chloro-6-methyl-2-phenylquinoline using RP-HPLC with UV detection. The rationale behind the selection of chromatographic conditions is discussed, and a comprehensive guide to method validation is provided to demonstrate the method's performance characteristics.

Physicochemical Properties of 4-Chloro-6-methyl-2-phenylquinoline

Understanding the physicochemical properties of the analyte is crucial for developing a successful HPLC method.[8]

  • Structure:

    Caption: Chemical Structure of 4-Chloro-6-methyl-2-phenylquinoline

  • Molecular Formula: C₁₆H₁₂ClN

  • Molecular Weight: 253.73 g/mol

  • General Solubility: Based on its structure, which includes a largely non-polar aromatic system, 4-Chloro-6-methyl-2-phenylquinoline is expected to be soluble in organic solvents like acetonitrile and methanol, and poorly soluble in water.[9]

  • UV Absorbance: The extended aromatic system of the quinoline ring and the phenyl substituent suggests strong UV absorbance. A wavelength in the range of 230-280 nm is a suitable starting point for detection.

Recommended HPLC Method

This method was developed to provide a robust and efficient separation of 4-Chloro-6-methyl-2-phenylquinoline. A reverse-phase approach is chosen as it is well-suited for the separation of non-polar to moderately polar compounds.[10]

Chromatographic Conditions
ParameterRecommended SettingJustification
HPLC System Any standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.Standard equipment ensures broad applicability.
Column C18, 4.6 x 150 mm, 5 µmC18 columns are a common starting point for reverse-phase chromatography, offering good retention for non-polar compounds.[11] The specified dimensions provide a good balance between resolution and analysis time.[12][13]
Mobile Phase A 0.1% Phosphoric Acid in WaterPhosphoric acid is used to control the pH of the mobile phase and sharpen the peak shape of the basic quinoline nitrogen by suppressing its ionization.[14]
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reverse-phase HPLC with good UV transparency and low viscosity.[14]
Gradient Program 0-10 min: 60-80% B10-12 min: 80-60% B12-15 min: 60% B (re-equilibration)A gradient elution is recommended to ensure the elution of any potential impurities with different polarities and to maintain a reasonable analysis time.[12][13]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.[12]
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.
Detection UV at 254 nmThis wavelength is a common choice for aromatic compounds and is expected to provide good sensitivity for the quinoline chromophore. The optimal wavelength should be confirmed by analyzing a standard solution with a diode array detector.
Injection Volume 10 µLA small injection volume minimizes the risk of peak distortion and column overload.
Run Time 15 minutesThis allows for the elution of the analyte and re-equilibration of the column for the next injection.
Rationale for Method Development

The choice of a C18 column is based on the hydrophobic nature of 4-Chloro-6-methyl-2-phenylquinoline. The mobile phase, consisting of an acidified aqueous phase and an organic modifier (acetonitrile), allows for the fine-tuning of the analyte's retention time. The gradient elution ensures that the analyte is eluted with a good peak shape and that any potential, more strongly retained impurities are washed from the column.

Method Validation Protocol

To ensure that the analytical method is suitable for its intended purpose, it must be validated according to ICH guidelines.[1][2][3][4] The following parameters should be assessed:

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[15] This can be demonstrated by analyzing a placebo (matrix without the analyte) and a spiked sample to ensure no interfering peaks are present at the retention time of 4-Chloro-6-methyl-2-phenylquinoline. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should also be performed to demonstrate that the degradation products do not interfere with the quantification of the analyte.[16]

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[15]

  • Procedure: Prepare a series of at least five standard solutions of 4-Chloro-6-methyl-2-phenylquinoline at different concentrations (e.g., 1, 5, 10, 25, 50, and 100 µg/mL). Inject each standard in triplicate.

  • Acceptance Criteria: A linear relationship between the peak area and concentration should be observed. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[17]

Table 1: Example Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400
Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[15]

  • Procedure: Perform recovery studies by spiking a placebo with known concentrations of 4-Chloro-6-methyl-2-phenylquinoline at three levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[17]

Table 2: Example Accuracy Data

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%4039.899.5
100%5050.3100.6
120%6059.599.2
Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[15]

  • Repeatability (Intra-assay precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.[17]

Table 3: Example Precision Data

Precision Type%RSD
Repeatability0.8%
Intermediate Precision1.2%
Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[17]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17]

  • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Acceptance Criteria: The LOQ should be demonstrated to be quantifiable with acceptable precision and accuracy.

Table 4: Example LOD and LOQ

ParameterValue (µg/mL)
LOD0.1
LOQ0.3
Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[15]

  • Procedure: Introduce small variations to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

    • pH of the aqueous phase (± 0.2 units)

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak asymmetry, theoretical plates) should remain within acceptable limits, and the quantification results should not be significantly affected.

Experimental Protocols

Preparation of Mobile Phases
  • Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated phosphoric acid (85%) to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Degas before use.

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of 4-Chloro-6-methyl-2-phenylquinoline reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare working standards by serial dilution of the stock solution with the mobile phase (at the initial gradient composition) to achieve the desired concentrations for linearity, accuracy, and precision studies.

Sample Preparation

The sample preparation procedure will depend on the matrix. For a drug substance, a simple dissolution in the mobile phase may be sufficient. For drug products, extraction or filtration may be necessary. A generic procedure is outlined below:

  • Accurately weigh a portion of the sample expected to contain approximately 5 mg of 4-Chloro-6-methyl-2-phenylquinoline.

  • Transfer to a 50 mL volumetric flask.

  • Add approximately 30 mL of acetonitrile and sonicate for 10 minutes to dissolve.

  • Dilute to volume with acetonitrile and mix well.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

Workflow Diagrams

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System (Pump, Injector, Column, Detector) MobilePhase->HPLC Standard Standard Solution Preparation Standard->HPLC Sample Sample Preparation Sample->HPLC Data Data Acquisition (Chromatogram) HPLC->Data Integration Peak Integration Data->Integration Calculation Concentration Calculation Integration->Calculation Report Final Report Calculation->Report

Caption: General HPLC Analysis Workflow

Method_Validation_Flow Start Method Validation (ICH Q2(R1)) Specificity Specificity Start->Specificity Linearity Linearity Start->Linearity Accuracy Accuracy Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision LOQ_LOD LOQ & LOD Start->LOQ_LOD Robustness Robustness Start->Robustness End Validated Method Specificity->End Linearity->End Accuracy->End Precision->End LOQ_LOD->End Robustness->End

Caption: Method Validation Logical Flow

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust approach for the quantitative determination of 4-Chloro-6-methyl-2-phenylquinoline. The method is straightforward to implement and, upon successful validation, is suitable for routine analysis in a quality control environment. The provided validation framework ensures that the method's performance is well-documented and meets the stringent requirements of the pharmaceutical industry.

References

  • National Center for Biotechnology Information. (n.d.). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. PubChem. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Dong, M. W. (2013). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Retrieved from [Link]

  • International Council for Harmonisation. (2022). Validation of Analytical Procedure Q2(R2). Retrieved from [Link]

  • Patel, D. et al. (2011). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research.
  • Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved from [Link]

  • Esteve, C. et al. (2006). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Al-Adham, I. K. I. et al. (2023).
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Retrieved from [Link]

  • Singh, S. et al. (2023). A New Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Determination of Kinetin Riboside (Plant Hormone) in Dequalinium Chloride Based Self-assembled Vesicles: Development, Validation, and Force Degradation Study.
  • Cichocki, A. (2022). HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Lab Manager.
  • Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. Wiley-Interscience.
  • PharmaCores. (n.d.). HPLC analytical Method development: an overview. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Hopkins, W. S. et al. (2020). Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. Journal of The American Society for Mass Spectrometry.
  • Thakur, G. S. et al. (2024). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. IIP Series.
  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Santasania, C. T. et al. (n.d.). HPLC Column Comparison Screening Study for Reversed Phase Columns. Supelco.
  • Jeyaperumal, K. S. et al. (2009). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate.
  • Bou-Salah, L. et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity.
  • Wikipedia. (n.d.). Alprazolam. Retrieved from [Link]

  • Dong, M. W. (2019). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • ChemSynthesis. (n.d.). 4-butyl-6-chloro-2-phenylquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Chloro-2-phenylquinoline-4-carboxylic acid. PubChem. Retrieved from [Link]

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Application Note: A Researcher's Guide to Bioactivity Screening of Quinoline Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in compounds with diverse and potent biological activities. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design and execution of bioactivity screening for quinoline-based compound libraries. We move beyond mere procedural lists to explain the causal logic behind experimental choices, ensuring that each protocol is a self-validating system. This guide details robust, field-proven protocols for primary screening in anticancer, antimicrobial, and enzyme inhibition assays, and outlines the subsequent steps of hit confirmation and data analysis. Our objective is to equip researchers with the foundational principles and practical methodologies required to efficiently navigate the early stages of drug discovery and identify promising lead candidates from quinoline libraries.

Part I: Foundational Principles of Library Screening

The Quinoline Scaffold: A Privileged Core in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is not merely another heterocyclic structure; it is a validated pharmacophore with a rich history in therapeutic development. Its derivatives have demonstrated a vast spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This versatility stems from the scaffold's unique electronic properties and its three-dimensional shape, which allows it to interact with a wide array of biological targets through various non-covalent interactions. When embarking on a screening campaign, understanding this inherent potential is crucial, as it informs the types of assays that are most likely to yield meaningful results.

Strategic Design of a Screening Cascade

A successful screening campaign is not a single experiment but a multi-stage, logical workflow designed to systematically reduce a large library to a small number of validated hits.[3] This process, often called a "screening cascade," is essential for efficiently managing time and resources.

The primary goal is to minimize false negatives (missing an active compound) in the initial screens while systematically eliminating false positives (inactive compounds that appear active) in subsequent validation steps.

Screening_Cascade cluster_0 Library Preparation cluster_1 Primary Screen cluster_2 Hit Triage & Confirmation cluster_3 Lead Generation Lib Quinoline Library (Thousands of Compounds) QC Quality Control (Purity, Integrity) Lib->QC Plate Assay-Ready Plates (Single Concentration) QC->Plate HTS High-Throughput Screen (HTS) (e.g., MTT, MIC Assay) Plate->HTS Identifies 'Primary Hits' Confirm Hit Confirmation (Re-test from powder) HTS->Confirm ~1-5% Hit Rate DoseResp Dose-Response (IC50/EC50) (Potency Determination) Confirm->DoseResp Ortho Orthogonal Assay (Confirms Mechanism) DoseResp->Ortho Validated Validated Hits (Potent & Confirmed) Ortho->Validated Prioritizes for Hit-to-Lead

Caption: A typical high-throughput screening (HTS) cascade.

Assay Quality Control: The Z'-Factor

Before committing a valuable library to a full-scale screen, the robustness of the assay itself must be validated. The Z'-factor (Z-prime factor) is a statistical parameter that provides a quantitative measure of assay quality.[4] It evaluates the separation between the signals of the positive and negative controls in relation to the variability within those controls.[5]

Formula: Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|

Where:

  • μ_p and σ_p are the mean and standard deviation of the positive control.

  • μ_n and σ_n are the mean and standard deviation of the negative control.

The Z'-factor is calculated from control wells on a dedicated assay validation plate before screening the library. This step is non-negotiable; a poor Z'-factor predicts that the screen will be unable to reliably distinguish hits from noise.[6]

Z'-Factor ValueInterpretationAction
> 0.5 Excellent AssayProceed with HTS.
0 to 0.5 Marginal AssayOptimization needed. Results may be variable.
< 0 Unacceptable AssayDo not screen. The assay is unreliable.
Table 1. Interpretation of Z'-Factor values for assay quality assessment.[7]

Part II: Core Bioactivity Screening Protocols

The following protocols are presented as robust starting points. It is imperative to optimize parameters such as cell seeding density, incubation times, and reagent concentrations for your specific cell lines, microbial strains, or enzyme systems.

Protocol 1: Anticancer Activity - Cell Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability.[8] It measures the metabolic activity of living cells, where mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt into purple formazan crystals. The intensity of the purple color, measured by absorbance, is proportional to the number of viable cells.

MTT_Principle cluster_cell Living Cell MTT MTT (Yellow, Soluble) Mito Mitochondrial Dehydrogenases MTT->Mito Uptake Formazan Formazan (Purple, Insoluble) Solubilized Solubilized Formazan (Purple, Measurable) Formazan->Solubilized Add Solubilizer (e.g., DMSO, SDS) Mito->Formazan Reduction Kinase_Inhibition cluster_active Active Kinase cluster_inhibited Inhibited Kinase Kinase Kinase Product P Phosphorylated Substrate Kinase->Product:f1 ADP ADP Kinase->ADP ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Kinase_I Kinase No_Rxn No Reaction Kinase_I->No_Rxn Inhibitor Quinoline Inhibitor Inhibitor->Kinase_I

Caption: Mechanism of a competitive kinase inhibitor.

Methodology (Example using a luminescence-based assay like ADP-Glo™):

  • Reagent Preparation: Prepare all reagents (kinase, substrate, ATP, quinoline compounds) in a suitable kinase buffer.

  • Compound Plating: Dispense quinoline compounds into a 384-well low-volume plate. Include positive (known inhibitor, e.g., Staurosporine) and negative (DMSO) controls.

  • Kinase Reaction:

    • Add the kinase enzyme to the wells containing the compounds and incubate briefly to allow for binding.

    • Initiate the reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes). The reaction progress is linear during this period.

  • Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent, which contains luciferase and luciferin, to convert the newly generated ADP into a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis:

    • A lower luminescent signal indicates inhibition of the kinase.

    • Calculate the percentage of inhibition for each compound: % Inhibition = 100 * (1 - (Signal_compound - Signal_pos) / (Signal_neg - Signal_pos))

Part III: From Hit to Lead: Confirmation and Analysis

A primary screen identifies "hits," but these are preliminary and require rigorous validation. The goal is to confirm activity and determine potency. [3]

Hit Confirmation

Primary hits, often identified from a single concentration screen, must be re-tested. This involves sourcing a fresh powder sample of the compound, confirming its identity and purity, and re-testing it in the primary assay to ensure the activity is reproducible.

Dose-Response Analysis and IC₅₀/EC₅₀ Determination

Once a hit is confirmed, its potency must be quantified. This is achieved by performing a dose-response experiment, where the compound is tested across a range of concentrations (typically using a 10-point, 3-fold serial dilution). [9] The results are plotted with the compound concentration on the x-axis (log scale) and the percentage inhibition or response on the y-axis. A sigmoidal curve is fitted to the data to determine the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration). [10]This value represents the concentration at which the compound elicits 50% of its maximal effect and is a critical metric for comparing the potency of different compounds.

Compound IDPrimary Screen (% Inh @ 10 µM)Confirmed?IC₅₀ (µM)
QL-00185.2Yes1.2
QL-00255.1Yes8.7
QL-00392.5No (Inactive)> 50
QL-00415.6N/AN/A
Table 2. Example data from a screening and hit confirmation workflow.
Orthogonal Assays

To further validate a hit and ensure its activity is not an artifact of the primary assay format, it is crucial to test it in an orthogonal assay . [3]This is a mechanistically different assay that measures the same biological endpoint. For example, if a compound was identified as a hit in a luminescence-based kinase assay, its activity could be confirmed using a fluorescence resonance energy transfer (F-RET) or a cell-based phosphorylation assay. [11]This step provides confidence that the compound's activity is genuine and target-specific.

Conclusion

The screening of quinoline libraries is a proven strategy for identifying novel bioactive compounds. Success, however, is not guaranteed by the library alone. It is contingent upon a meticulously planned experimental design, the use of robust and validated assays, and a systematic approach to hit confirmation and characterization. By understanding the principles behind each protocol—from assay development and statistical validation with the Z'-factor to dose-response analysis and orthogonal testing—researchers can significantly enhance the efficiency and reliability of their drug discovery efforts. This guide provides the foundational framework and detailed protocols to empower scientists to unlock the full therapeutic potential hidden within their quinoline libraries.

References

  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved from [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025). Platypus Neuroscience. Retrieved from [Link]

  • Desai, N. C., et al. (2020). Virtual screening of quinoline derived library for SARS-COV-2 targeting viral entry and replication. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

  • Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. Retrieved from [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. National Center for Biotechnology Information (NCBI). Retrieved from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved from [Link]

  • K-H. kim, et al. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery. Retrieved from [Link]

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  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved from [Link]

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  • Screening assays for tyrosine kinase inhibitors: A review. (2023). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Versatile Hit-Finding Strategies for Successful Drug Discovery Programs. (2023). Eurofins Discovery. Retrieved from [Link]

  • Design, synthesis, and antiproliferative screening of new quinoline derivatives. (2024). BMC Chemistry. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (2023). Springer Nature Experiments. Retrieved from [Link]

  • Z-factors. (n.d.). BIT 479/579 High-throughput Discovery. Retrieved from [Link]

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. (2021). Bioinformatics. Retrieved from [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). Clinical and Laboratory Standards Institute. Retrieved from [Link]

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Application Note & Protocols: A Modular Approach to the Synthesis of 4-Chloro-6-methyl-2-phenylquinoline Analog Libraries for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, the 4-chloro-6-methyl-2-phenylquinoline framework serves as a versatile starting point for the development of novel compounds with potential biological activities, including anti-HBV and anti-tuberculosis properties.[1][2] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the efficient construction of a diverse library of 4-chloro-6-methyl-2-phenylquinoline analogs. We detail a robust two-part synthetic strategy: the initial synthesis of the core scaffold followed by its systematic diversification using modern palladium-catalyzed cross-coupling reactions. The protocols are designed to be self-validating, with in-depth explanations of the underlying chemical principles, detailed step-by-step methodologies, and guidelines for characterization and purification.

Strategic Overview: A Two-Pronged Approach to Library Synthesis

The creation of a chemical library for structure-activity relationship (SAR) studies hinges on a modular and efficient synthetic strategy. Our approach is bifurcated:

  • Core Scaffold Synthesis: First, we construct the foundational 4-chloro-6-methyl-2-phenylquinoline molecule. This involves a classical heterocyclic cyclization followed by activation of the C4 position.

  • Parallel Diversification: With the core in hand, the reactive C4-chloro group acts as a versatile "handle." We leverage high-yield, palladium-catalyzed cross-coupling reactions to introduce a wide array of chemical moieties, enabling the rapid generation of dozens of unique analogs from a single, common intermediate.

This strategy maximizes efficiency, allowing for the exploration of chemical space around the quinoline core with minimal repetitive synthesis.

G cluster_0 Part I: Core Synthesis cluster_1 Part II: Library Diversification A Starting Materials (4-Methylaniline, Ethyl Benzoylacetate) B Step 1: Combes Cyclization (6-Methyl-2-phenylquinolin-4-ol) A->B C Step 2: Chlorination with POCl₃ (4-Chloro-6-methyl-2-phenylquinoline Core) B->C D Suzuki Coupling (Arylboronic Acids) C->D C-C Bond Formation E Buchwald-Hartwig Amination (Primary/Secondary Amines) C->E C-N Bond Formation F Sonogashira Coupling (Terminal Alkynes) C->F C-C(sp) Bond Formation G Diverse Library of Analogs D->G E->G F->G

Figure 1: Overall workflow for the synthesis of the 4-chloro-6-methyl-2-phenylquinoline core and its subsequent diversification into a chemical library.

Part I: Synthesis of the Core 4-Chloro-6-methyl-2-phenylquinoline Scaffold

The initial goal is the efficient, gram-scale synthesis of the key chloroquinoline intermediate. We employ the Combes quinoline synthesis, a reliable and powerful method for constructing 2,4-disubstituted quinolines.

Rationale for Synthetic Route: The Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[3][4][5] For our target, we react 4-methylaniline with ethyl benzoylacetate. This choice is deliberate:

  • Convergent: It rapidly assembles the core quinoline ring system in a single cyclization step.

  • Regiocontrol: The substitution pattern of the aniline and the β-dicarbonyl compound directly dictates the final placement of the methyl and phenyl groups on the quinoline core.

  • Scalability: The reaction is amenable to larger scales with readily available and inexpensive starting materials.

The mechanism proceeds via the formation of an enamine intermediate, which then undergoes an intramolecular electrophilic aromatic substitution, followed by dehydration to yield the quinolin-4-ol product.[4][6]

Detailed Protocol 1: Synthesis of 6-Methyl-2-phenylquinolin-4-ol

This protocol details the acid-catalyzed cyclocondensation to form the quinolone precursor.

Materials:

ReagentM.W. ( g/mol )AmountMolar Eq.
4-Methylaniline107.1510.7 g1.0
Ethyl Benzoylacetate192.2119.2 g1.0
Polyphosphoric Acid (PPA)-~150 gCatalyst/Solvent
Ethanol (95%)46.07As neededRecrystallization

Procedure:

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer and a heating mantle, combine 4-methylaniline (10.7 g, 1.0 eq) and ethyl benzoylacetate (19.2 g, 1.0 eq).

  • Initial Condensation: Stir the mixture at 110°C for 30 minutes. An intermediate Schiff base will form, often accompanied by the evolution of water.

  • Cyclization: Carefully add polyphosphoric acid (~150 g) to the flask. The mixture will become viscous. Increase the temperature to 140°C and stir vigorously for 2-3 hours.

    • Scientist's Note: PPA acts as both the acidic catalyst and a dehydrating agent, driving the reaction to completion. Vigorous stirring is crucial for ensuring homogeneity in the viscous mixture.

  • Reaction Quench: Allow the reaction to cool to approximately 80-90°C. Cautiously pour the viscous mixture onto ~500 g of crushed ice in a large beaker with stirring. This will hydrolyze the PPA and precipitate the product.

  • Neutralization & Isolation: Slowly neutralize the acidic slurry with a concentrated sodium hydroxide solution until the pH is ~7-8. The precipitate will become more granular.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water (3 x 200 mL) to remove inorganic salts.

  • Purification: Dry the crude solid in a vacuum oven. Recrystallize the product from hot ethanol to yield 6-methyl-2-phenylquinolin-4-ol as a solid.

Detailed Protocol 2: Synthesis of 4-Chloro-6-methyl-2-phenylquinoline

This step converts the C4-hydroxyl group into a chloride, an excellent leaving group for subsequent nucleophilic aromatic substitution and cross-coupling reactions.

Materials:

ReagentM.W. ( g/mol )AmountMolar Eq.
6-Methyl-2-phenylquinolin-4-ol235.2810.0 g1.0
Phosphorus Oxychloride (POCl₃)153.3350 mLExcess
Dichloromethane (DCM)84.93As neededExtraction
Saturated NaHCO₃ solution-As neededWork-up

Procedure:

  • Safety First: Phosphorus oxychloride is highly corrosive and reacts violently with water. This entire procedure must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and safety goggles.[7][8][9]

  • Reaction Setup: To a 100 mL round-bottom flask containing 6-methyl-2-phenylquinolin-4-ol (10.0 g, 1.0 eq), slowly add phosphorus oxychloride (50 mL) at room temperature.

  • Chlorination: Attach a reflux condenser and heat the mixture to reflux (approx. 105-110°C) for 3-4 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

  • Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator connected to a base trap (containing NaOH solution).

  • Work-up: Cautiously quench the residue by slowly adding it to a beaker of crushed ice (~400 g) with stirring. A precipitate will form.

  • Neutralization: Slowly add saturated sodium bicarbonate (NaHCO₃) solution to the slurry until gas evolution ceases and the pH is neutral (~7).

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent like ethanol or isopropanol to yield the pure 4-chloro-6-methyl-2-phenylquinoline core.

Part II: Library Diversification via Palladium-Catalyzed Cross-Coupling

The 4-chloroquinoline core is now primed for diversification. Palladium-catalyzed cross-coupling reactions are indispensable tools in modern drug discovery for their reliability, functional group tolerance, and the strength of the C-C and C-N bonds they form.[10][11][12][13]

G cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling Core 4-Chloro-6-methyl- 2-phenylquinoline S_reagent R-B(OH)₂ S_product 4-Aryl Analog Core->S_product B_reagent R¹R²NH B_product 4-Amino Analog Core->B_product So_reagent R-C≡CH So_product 4-Alkynyl Analog Core->So_product S_reagent->S_product [Pd], Base B_reagent->B_product [Pd], Base So_reagent->So_product [Pd], Cu(I), Base

Figure 2: Diversification pathways from the chloroquinoline core using palladium-catalyzed cross-coupling reactions.

General Protocol 3A: Suzuki-Miyaura Coupling for C-C Bond Formation

This reaction is ideal for introducing diverse aryl and heteroaryl moieties, allowing for exploration of steric and electronic effects at the C4 position.[14][15][16][17]

Representative Reaction Conditions:

ComponentExamplePurpose
Aryl Halide 4-Chloro-6-methyl-2-phenylquinoline (1.0 eq)Electrophile
Boronic Acid Arylboronic Acid (1.2 - 1.5 eq)Nucleophile Source
Catalyst Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)Palladium Source
Base K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 eq)Activates Boronic Acid
Solvent Dioxane/H₂O or DMFReaction Medium

Procedure:

  • To a reaction vial, add the 4-chloroquinoline core (e.g., 100 mg, 1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (3 mol%), and the base (2.0 eq).

  • Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent (e.g., 3 mL of 4:1 Dioxane:Water).

  • Seal the vial and heat the reaction mixture at 80-100°C for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography to obtain the 4-aryl analog.[2]

General Protocol 3B: Buchwald-Hartwig Amination for C-N Bond Formation

This powerful reaction enables the synthesis of a wide range of arylamines, which are critical functional groups in many bioactive molecules.[10][18][19][20]

Representative Reaction Conditions:

ComponentExamplePurpose
Aryl Halide 4-Chloro-6-methyl-2-phenylquinoline (1.0 eq)Electrophile
Amine Primary or Secondary Amine (1.2 - 1.5 eq)Nucleophile
Catalyst Pd₂(dba)₃ (1-2 mol%) with a ligandPalladium Source
Ligand XPhos, SPhos, or BINAP (2-5 mol%)Stabilizes Pd, facilitates reaction
Base NaOt-Bu or K₃PO₄ (1.5 - 2.0 eq)Strong, non-nucleophilic base
Solvent Toluene or Dioxane (anhydrous)Anhydrous Reaction Medium

Procedure:

  • In an oven-dried vial under an inert atmosphere, combine the 4-chloroquinoline core (1.0 eq), palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and ligand (e.g., XPhos, 4 mol%).

  • Add the base (e.g., NaOt-Bu, 1.5 eq).

  • Add the anhydrous solvent (e.g., Toluene), followed by the amine coupling partner (1.2 eq).

  • Seal the vial and heat to 90-110°C for 6-24 hours, monitoring by LC-MS.

  • After cooling, quench the reaction by adding water. Extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by flash chromatography.

General Protocol 3C: Sonogashira Coupling for C-C(sp) Bond Formation

The Sonogashira coupling introduces a rigid alkynyl linker, which can be used to probe deeper pockets in a binding site or as a handle for further chemistry, such as click reactions.[13]

Representative Reaction Conditions:

ComponentExamplePurpose
Aryl Halide 4-Chloro-6-methyl-2-phenylquinoline (1.0 eq)Electrophile
Alkyne Terminal Alkyne (1.5 eq)Nucleophile
Pd Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)Palladium Source
Cu Co-catalyst CuI (5-10 mol%)Co-catalyst
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)Base and Solvent
Solvent THF or DMF (if needed)Co-solvent

Procedure:

  • To a reaction vial, add the 4-chloroquinoline core (1.0 eq), PdCl₂(PPh₃)₂ (3 mol%), and CuI (6 mol%).

  • Evacuate and backfill the vial with an inert gas.

  • Add the solvent (e.g., Et₃N or a mixture of THF/DIPA), followed by the terminal alkyne (1.5 eq).

  • Stir the reaction at a temperature ranging from room temperature to 60°C for 2-12 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash chromatography to isolate the 4-alkynyl product.

Compound Characterization and Purification

Rigorous analytical chemistry is essential to confirm the identity and purity of each analog in the library.

  • Purification: Flash column chromatography on silica gel is the primary method for purifying the final compounds.[21] For challenging separations or final polishing, preparative HPLC can be employed. Recrystallization is a viable option for highly crystalline solids.[22]

  • Structural Confirmation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The aromatic region of the ¹H NMR spectrum will show characteristic signals for the quinoline core, while new signals corresponding to the introduced moiety will confirm a successful coupling.[23][24][25][26]

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of each new analog, providing definitive proof of its identity.

    • Purity Analysis: Purity of the final compounds should be assessed by HPLC, ideally with detection at multiple wavelengths, aiming for >95% purity for compounds intended for biological screening.

Data Logging Template:

Analog IDStructureYield (%)¹H NMR (Key Shifts, δ ppm)HRMS (m/z) [M+H]⁺HPLC Purity (%)
LIB-001
LIB-002
...

Safety Precautions

Chemical synthesis requires a commitment to safety.

  • General Handling: Always work in a well-ventilated chemical fume hood.[9] Wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves.

  • Reagent-Specific Hazards:

    • Phosphorus Oxychloride (POCl₃): Acutely toxic, corrosive, and water-reactive. Handle with extreme care in a fume hood.

    • Palladium Catalysts: Can be pyrophoric and are toxic. Avoid inhalation of dust.

    • Bases: Strong bases like NaOt-Bu are corrosive and moisture-sensitive.

    • Solvents: Many organic solvents are flammable and have associated health risks. Consult the Safety Data Sheet (SDS) for each chemical before use.[7][27][28]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This application note outlines a robust and modular strategy for the synthesis of a diverse library of 4-chloro-6-methyl-2-phenylquinoline analogs. By combining a reliable Combes synthesis for the core scaffold with the versatility of modern palladium-catalyzed cross-coupling reactions, researchers can efficiently generate novel compounds for SAR exploration. The detailed, step-by-step protocols and analytical guidelines provided herein serve as a comprehensive resource to accelerate discovery programs targeting this important chemical scaffold.

References

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  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

  • Giorno, T., et al. (2022). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available at: [Link]

  • Lessene, G., et al. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry. Available at: [Link]

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS - Safety Data Sheet. Available at: [Link]

  • Otsuki, K., et al. (2004). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. ResearchGate. Available at: [Link]

  • Naveen, S., et al. (2011). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. ResearchGate. Available at: [Link]

  • Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate. Available at: [Link]

  • Li, J. J. (2009). Palladium in Quinoline Synthesis. ScienceDirect. Available at: [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Available at: [Link]

  • Reddy, T. R., et al. (2015). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. National Institutes of Health. Available at: [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. Available at: [Link]

  • Ali, M. A., et al. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. Available at: [Link]

  • Academia.edu. (n.d.). Synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids. Available at: [Link]

  • Seaton, P. J., & Williamson, R. T. (2001). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ACS Publications.
  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Available at: [Link]

  • MDPI. (2023). Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. Available at: [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Available at: [Link]

  • PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Available at: [Link]

  • ResearchGate. (n.d.). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. Available at: [Link]

  • Synfacts. (2014). One-Step Synthesis of Quinolines via Palladium-Catalyzed Cross-Coupling of Cyclopropanols with Unprotected ortho-Bromoanilines. Available at: [Link]

  • Slideshare. (n.d.). Organic Name Reaction With Their Respective Mechanism. Available at: [Link]

  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • RSC Publishing. (2020). The synthesis of quinolines via denitrogenative palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines. Available at: [Link]

  • Cambridge University Press. (n.d.). Combes Quinoline Synthesis. Available at: [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Available at: [Link]

  • PubMed. (2011). Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents. Available at: [Link]

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Application Notes and Protocols: 4-Chloro-6-methyl-2-phenylquinoline in Material Science Research

Author: BenchChem Technical Support Team. Date: February 2026

Forward

These application notes serve as a technical guide for researchers, scientists, and professionals in drug development on the potential applications of 4-Chloro-6-methyl-2-phenylquinoline in material science. While direct, published research on the material science applications of this specific compound is nascent, its structural motifs—a conjugated quinoline core, a reactive chloro-substituent, and a phenyl group—suggest a strong potential for its use as a versatile building block in the design of functional organic materials. This document, therefore, draws upon established principles and analogous applications of structurally related quinoline derivatives to provide a scientifically grounded framework for exploring its utility. The protocols provided herein are illustrative and may require optimization for this specific molecule.

Introduction: The Quinoline Scaffold - A Privileged Motif in Material Science

The quinoline ring system, a fused aromatic heterocycle, is a cornerstone in the development of a wide array of functional materials.[1][2] Its rigid, planar structure and rich electron-pi system give rise to desirable photophysical and electronic properties.[3][4] The nitrogen heteroatom introduces a dipole moment and a site for coordination, further expanding its functional versatility.[5] Consequently, quinoline derivatives have found applications in diverse areas of material science, including organic electronics, sensing, and polymer chemistry.[6][7]

4-Chloro-6-methyl-2-phenylquinoline (C16H12ClN, CAS: 18618-02-5) incorporates several key features that make it a compelling candidate for material science research:

  • The Phenylquinoline Core: The extended conjugation provided by the phenyl group at the 2-position can enhance luminescence and charge transport properties.

  • The Chloro Substituent: The chlorine atom at the 4-position serves as a versatile synthetic handle for post-functionalization through various cross-coupling reactions, allowing for the facile introduction of other functional groups to tune the material's properties.[2]

  • The Methyl Group: The methyl group at the 6-position can influence solubility and solid-state packing, which are critical parameters for device performance and processability.

This guide will explore the potential of 4-Chloro-6-methyl-2-phenylquinoline as a foundational component in three key areas of material science: Organic Light-Emitting Diodes (OLEDs), fluorescent probes and sensors, and as a monomer for functional polymers.

Application in Organic Light-Emitting Diodes (OLEDs)

Scientific Rationale:

Quinoline derivatives are widely utilized in OLEDs as electron-transporting materials, hole-blocking materials, and emissive dopants.[1][8][9] The electron-deficient nature of the pyridine ring within the quinoline scaffold facilitates electron injection and transport. Furthermore, the rigid structure of the quinoline core can lead to high fluorescence quantum yields and good thermal stability, which are crucial for efficient and long-lasting OLED devices.[3] By modifying the substituents on the quinoline ring, the emission color and electronic properties can be precisely tuned.

4-Chloro-6-methyl-2-phenylquinoline, with its extended π-conjugation from the phenyl group, is a promising candidate for a blue-emitting material, a color that remains a challenge for stable and efficient OLEDs. The chloro-group offers a pathway to further modify the molecule to optimize its performance within a device.

Workflow for OLED Device Fabrication and Characterization

OLED_Workflow cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_characterization Device Characterization synthesis Synthesis of 4-Chloro-6-methyl-2-phenylquinoline (or derivative) eml Emissive Layer Deposition (Host:Dopant system) synthesis->eml Dopant Material cleaning Substrate Cleaning (ITO glass) htl HTL Deposition (e.g., PEDOT:PSS) cleaning->htl htl->eml etl ETL/Cathode Deposition (e.g., LiF/Al) eml->etl encapsulation Encapsulation etl->encapsulation el_spectra Electroluminescence Spectra encapsulation->el_spectra Completed Device ivl Current-Voltage-Luminance (I-V-L) Characteristics el_spectra->ivl efficiency Efficiency Measurement (EQE, Luminous Efficiency) ivl->efficiency lifetime Device Lifetime Testing efficiency->lifetime Sensor_Workflow cluster_design Sensor Design & Synthesis cluster_photophysical Photophysical Characterization cluster_sensing Sensing Performance Evaluation design Design of Recognition Moiety synthesis Synthesis of Quinoline-Probe (from 4-Chloro-6-methyl-2-phenylquinoline) design->synthesis absorption UV-Vis Absorption Spectroscopy synthesis->absorption Synthesized Probe emission Fluorescence Emission Spectroscopy absorption->emission q_yield Quantum Yield Determination emission->q_yield selectivity Selectivity Screening (vs. Interferents) q_yield->selectivity Characterized Probe titration Analyte Titration (Dose-Response) selectivity->titration lod Limit of Detection (LOD) Calculation titration->lod Polymer_Workflow cluster_monomer Monomer Synthesis cluster_polymerization Polymerization cluster_characterization Polymer Characterization monomer_synthesis Synthesis of Difunctional Quinoline Monomer from 4-Chloro-6-methyl-2-phenylquinoline polymerization Polycondensation Reaction (e.g., Suzuki or Nucleophilic Aromatic Substitution) monomer_synthesis->polymerization Monomer purification Polymer Purification (Precipitation) polymerization->purification nmr NMR Spectroscopy (Structure Confirmation) purification->nmr Purified Polymer gpc Gel Permeation Chromatography (Molecular Weight) nmr->gpc tga Thermogravimetric Analysis (Thermal Stability) gpc->tga dsc Differential Scanning Calorimetry (Glass Transition Temp.) tga->dsc

Caption: Workflow for polyquinoline synthesis and characterization.

Exemplary Protocol for Polyquinoline Synthesis (by Analogy):

This protocol is a generalized procedure for the synthesis of a polyquinoline via Suzuki polycondensation, assuming the conversion of the chloro-group to a boronic ester.

1. Monomer Synthesis: a. Convert 4-Chloro-6-methyl-2-phenylquinoline to a diboronic ester derivative. This would involve a two-step process: di-bromination of the phenyl and/or quinoline ring followed by a Miyaura borylation. b. Synthesize a dihalo-comonomer (e.g., a dibromo-aromatic compound).

2. Polymerization: a. In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve the quinoline diboronic ester monomer, the dihalo-comonomer, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., aqueous K2CO3) in a degassed solvent mixture (e.g., toluene/DMF). b. Heat the reaction mixture at an elevated temperature (e.g., 90-100°C) for a specified time (e.g., 24-72 hours) until a viscous solution is formed.

3. Polymer Purification: a. Cool the reaction mixture to room temperature and pour it into a non-solvent (e.g., methanol) to precipitate the polymer. b. Filter the polymer and wash it extensively with methanol and water to remove catalyst residues and unreacted monomers. c. The polymer can be further purified by Soxhlet extraction with a suitable solvent (e.g., acetone) to remove low molecular weight oligomers. d. Dry the purified polymer in a vacuum oven.

4. Characterization: a. The chemical structure of the polymer is confirmed by 1H and 13C NMR spectroscopy. b. The molecular weight and polydispersity index (PDI) are determined by gel permeation chromatography (GPC). c. The thermal stability is evaluated by thermogravimetric analysis (TGA). d. The glass transition temperature (Tg) is determined by differential scanning calorimetry (DSC).

Quantitative Data Summary (Analogous Compounds)

To provide a context for the potential properties of materials derived from 4-Chloro-6-methyl-2-phenylquinoline, the following table summarizes the photophysical properties of some representative quinoline derivatives found in the literature.

Compound/MaterialApplicationEmission Max (nm)Quantum YieldReference
Phenyl-substituted quinolineOLED Emitter~450 (Blue)> 0.8
8-Hydroxyquinoline-Al complexFluorescent Probe~520 (Green)~0.1
Poly(p-phenylene-quinoline)Polymer~500 (Green)-

Note: The data presented are for analogous compounds and are intended for illustrative purposes only. The actual properties of materials derived from 4-Chloro-6-methyl-2-phenylquinoline may vary.

Conclusion

4-Chloro-6-methyl-2-phenylquinoline represents a promising, yet underexplored, platform for the development of novel functional materials. Its inherent electronic and photophysical properties, coupled with the synthetic versatility offered by the chloro-substituent, make it an attractive candidate for applications in OLEDs, fluorescent sensors, and high-performance polymers. The application notes and exemplary protocols provided in this guide, based on established knowledge of analogous quinoline systems, offer a solid foundation for researchers to embark on the exploration of this intriguing molecule in the realm of material science. Further research is warranted to fully elucidate the potential of 4-Chloro-6-methyl-2-phenylquinoline and its derivatives in these and other advanced material applications.

References

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  • Michalska, D., et al. (2023). Organic LEDs Based on Bis(8-hydroxyquinoline) Zinc Derivatives with a Styryl Group. Molecules, 28(21), 7435. [Link]

  • Ökten, S., et al. (2018). Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-6-methyl-2-phenylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Chloro-6-methyl-2-phenylquinoline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and significantly improve the yield and purity of your target compound.

Introduction: The Synthetic Strategy

The synthesis of 4-Chloro-6-methyl-2-phenylquinoline is typically approached via a robust two-stage process. The first stage involves the construction of the core quinoline scaffold, specifically the 6-methyl-2-phenylquinolin-4-ol intermediate. The second stage is the conversion of the 4-hydroxyl group to the target 4-chloro substituent. This guide will focus on the widely-used Combes synthesis for the initial cyclization, followed by chlorination using phosphorus oxychloride (POCl₃).

Overall Synthetic Workflow

The following diagram outlines the two-stage synthetic pathway from readily available starting materials.

G cluster_0 Stage 1: Combes Quinoline Synthesis cluster_1 Stage 2: Chlorination p_toluidine p-Toluidine (Starting Material) quinolinol 6-Methyl-2-phenylquinolin-4-ol p_toluidine->quinolinol p_toluidine->quinolinol Acid Catalyst (e.g., H₂SO₄, PPA) Heat benzoylacetone Benzoylacetone (Starting Material) benzoylacetone->quinolinol chloroquinoline 4-Chloro-6-methyl-2-phenylquinoline (Target Compound) quinolinol->chloroquinoline quinolinol->chloroquinoline POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->chloroquinoline

Caption: Two-stage synthesis of 4-Chloro-6-methyl-2-phenylquinoline.

Troubleshooting Guide & Optimization

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Optimizing the Combes Synthesis of 6-Methyl-2-phenylquinolin-4-ol

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[1][2] While effective, it requires careful control to maximize yield and minimize side products.

Q1: My yield of 6-methyl-2-phenylquinolin-4-ol is low, and the reaction mixture turns into a dark, tarry substance. What's causing this, and how can I prevent it?

A1: This is a classic issue in acid-catalyzed cyclizations.

  • Root Cause: The primary cause is polymerization and side reactions promoted by overly harsh acidic conditions and high temperatures. Strong acids like concentrated sulfuric acid, while necessary for the ring-closing step, can also catalyze the self-condensation of the β-diketone or the enamine intermediate, leading to charring and tar formation.[3]

  • Troubleshooting & Optimization:

    • Choice of Acid Catalyst: While concentrated sulfuric acid is common, polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) can be more effective dehydrating and cyclizing agents, often providing higher yields with less charring.[4] A screening of different acid catalysts is recommended.

    • Temperature Control: Do not overheat the reaction. The cyclization step is the rate-determining step and requires thermal energy, but excessive heat accelerates side reactions.[4] Aim for the lowest temperature that allows the reaction to proceed at a reasonable rate. Monitor progress closely with Thin Layer Chromatography (TLC).

    • Order of Addition: Consider forming the enamine intermediate first under milder conditions (e.g., refluxing the aniline and β-diketone in a solvent like toluene with a catalytic amount of acid and a Dean-Stark trap to remove water). After the enamine is formed, it can be isolated or directly treated with the stronger acid (H₂SO₄ or PPA) for the cyclization step. This two-step, one-pot approach can significantly reduce tar formation.

Q2: My TLC analysis shows two distinct product spots, suggesting the formation of a regioisomer. How can I control the regioselectivity of the cyclization?

A2: This occurs when the β-diketone is unsymmetrical, like benzoylacetone, leading to two possible cyclization pathways.

  • Root Cause: The cyclization is an electrophilic aromatic substitution on the aniline ring. The direction of cyclization (onto the carbon of the acetyl group vs. the benzoyl group) is governed by both steric and electronic factors. Generally, the cyclization will favor the pathway that proceeds through the most stable carbocation intermediate and avoids steric hindrance.

  • Troubleshooting & Optimization:

    • Steric Hindrance: In the case of p-toluidine and benzoylacetone, the cyclization involving the acetyl group's carbonyl is generally favored. The phenyl group from the benzoyl moiety creates more steric hindrance, disfavoring the alternative cyclization pathway.

    • Acid Catalyst Influence: The choice of acid can influence regioselectivity. Lewis acids might coordinate differently than Brønsted acids, potentially altering the favored pathway. Experimenting with different catalysts (e.g., H₂SO₄ vs. PPA vs. ZnCl₂) can help optimize for the desired isomer.[2]

    • Purification: If a mixture is unavoidable, the isomers can typically be separated by column chromatography on silica gel. Characterization by ¹H NMR will be essential to confirm the structure of the desired product (6-methyl-2-phenylquinolin-4-ol).

Part 2: Improving the Chlorination of 6-Methyl-2-phenylquinolin-4-ol

The conversion of the 4-hydroxy group to a 4-chloro group is a nucleophilic substitution reaction, typically achieved with reagents like POCl₃ or SOCl₂.

Q3: The chlorination reaction is sluggish and incomplete. I recover a significant amount of the starting quinolin-4-ol. How can I drive the reaction to completion?

A3: Incomplete conversion is a common hurdle in this step.

  • Root Cause: The 4-hydroxyquinoline exists in tautomeric equilibrium with its 4-quinolone form, which can be less reactive. Insufficient reagent, low temperature, or short reaction times can lead to incomplete conversion.

  • Troubleshooting & Optimization:

    • Excess Reagent: Use a significant excess of phosphorus oxychloride (POCl₃). It often serves as both the reagent and the solvent. A common ratio is 5-10 equivalents relative to the quinolin-4-ol.

    • Catalyst Addition: Adding a catalytic amount of N,N-Dimethylformamide (DMF) can dramatically accelerate the reaction. DMF reacts with POCl₃ to form the Vilsmeier reagent ([Me₂N=CHCl]⁺Cl⁻), which is a more potent chlorinating agent. A procedure using POCl₃ with a few drops of DMF has been shown to produce high yields.[5]

    • Increase Temperature: These reactions are typically run at reflux (the boiling point of POCl₃ is ~107 °C). Ensure the reaction is heated sufficiently for an adequate duration (2-4 hours is typical), monitoring by TLC until the starting material is consumed.

Q4: The workup procedure for the POCl₃ reaction is difficult, and I'm concerned about safety and product hydrolysis. What is the best practice?

A4: Handling and quenching excess POCl₃ is a critical step that requires a well-defined and cautious procedure.

  • Root Cause: POCl₃ reacts violently with water in a highly exothermic reaction, releasing corrosive HCl gas. Furthermore, the 4-chloroquinoline product can be susceptible to hydrolysis back to the starting quinolin-4-ol in the presence of water, especially under non-neutral pH conditions.

  • Validated Workup Protocol:

    • Cooling: After the reaction is complete (as confirmed by TLC), allow the reaction mixture to cool to room temperature.

    • Removal of Excess POCl₃: Whenever possible, remove the bulk of the excess POCl₃ under reduced pressure using a rotary evaporator (ensure your vacuum pump is protected by a base trap).

    • Quenching: Very slowly and cautiously, pour the cooled reaction residue onto a large amount of crushed ice in a well-ventilated fume hood with vigorous stirring. This must be done in small portions to control the exotherm.

    • Neutralization: The resulting acidic aqueous slurry will be highly acidic. Slowly neutralize it by adding a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution until the pH is basic (pH 8-9). This will precipitate the crude product.

    • Extraction: Extract the product from the aqueous mixture with an appropriate organic solvent, such as dichloromethane (DCM), chloroform, or ethyl acetate.[6]

    • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-Chloro-6-methyl-2-phenylquinoline.

Frequently Asked Questions (FAQs)

Q: What are the best methods for purifying the final 4-Chloro-6-methyl-2-phenylquinoline? A: The crude product can be purified by either recrystallization or column chromatography. For recrystallization, solvents like ethanol, isopropanol, or acetone/hexane mixtures are often effective. For column chromatography, a silica gel stationary phase with a gradient of ethyl acetate in hexanes is a standard choice.[7]

Q: How can I definitively confirm the success of each reaction step? A:

  • TLC: This is your primary tool for monitoring reaction progress. The disappearance of starting materials and the appearance of a new spot indicates the reaction is proceeding.

  • ¹H NMR Spectroscopy: This is essential for structural confirmation. For the quinolin-4-ol, you will see characteristic aromatic protons and a broad singlet for the -OH group. Upon successful chlorination, the -OH peak will disappear, and you will observe shifts in the aromatic protons' signals due to the electronic change from -OH to -Cl.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your intermediate and final product. You should observe the correct molecular ion peak (M⁺). For the chloro-compound, you will also see the characteristic isotopic pattern for chlorine (an M+2 peak that is about one-third the intensity of the M⁺ peak).

Q: Are there alternative, "greener" catalysts I can use for the Combes synthesis? A: Yes, research has explored various catalysts to move away from stoichiometric amounts of strong acids. Lewis acids like ZnCl₂, SnCl₄, and Sc(OTf)₃ have been used.[8][9] Additionally, solid acid catalysts like Amberlite have been employed to simplify workup and catalyst recovery.[9] Some modern protocols also utilize microwave irradiation to shorten reaction times and improve yields.[7][10]

Key Reaction Mechanisms

Understanding the underlying mechanisms is crucial for rational optimization.

Combes Synthesis Mechanism

The reaction proceeds via enamine formation, followed by a rate-determining acid-catalyzed electrophilic cyclization and subsequent dehydration.[4]

G start p-Toluidine + Benzoylacetone enamine Enamine Intermediate start->enamine - H₂O cyclized Cyclized Intermediate enamine->cyclized H⁺ cat. (Rate-determining step) quinolinol 6-Methyl-2-phenyl- quinolin-4-ol cyclized->quinolinol - H₂O

Caption: Mechanism of the Combes quinoline synthesis.

Chlorination Mechanism with POCl₃/DMF

The use of catalytic DMF generates the highly electrophilic Vilsmeier reagent, which activates the quinolone oxygen for nucleophilic attack by chloride.

G start Quinolin-4-ol activated Activated O-phosphoryl or Vilsmeier adduct start->activated POCl₃ (cat. DMF) product 4-Chloroquinoline activated->product + Cl⁻ - PO₂Cl₂⁻

Caption: Simplified mechanism for the chlorination of a quinolin-4-ol.

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.
  • Mondal, M., & Jana, S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20935–20968.
  • Combes Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.
  • Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016).
  • Sathishkumar, M., et al. (2014). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(3), o269.
  • Technical Support Center: Doebner-von Miller Quinoline Synthesis. (2025). BenchChem.
  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
  • Sathishkumar, M., et al. (2014). (PDF) Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate.
  • Combes quinoline synthesis. (2023). In Wikipedia.
  • Troubleshooting side reactions in the synthesis of quinoline deriv
  • Wang, X., et al. (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 72(15), 5840–5842.
  • Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. (n.d.).
  • Doebner–Miller reaction. (2023). In Wikipedia.

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Validation & Comparative

Confirming the Mechanism of Action for 4-Chloro-6-methyl-2-phenylquinoline: A Comparative Guide to PI3K/Akt/mTOR Pathway Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Therapeutic Potential of a Novel Quinoline Derivative

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer properties.[1][2] The compound 4-Chloro-6-methyl-2-phenylquinoline has emerged as a promising candidate for further investigation. While its precise mechanism of action is yet to be fully elucidated, its structural similarity to known kinase inhibitors, particularly those targeting the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, provides a compelling starting point for our investigation.[1][3][4]

Deregulation of the PI3K/Akt/mTOR pathway is a frequent event in a multitude of human cancers, driving tumor cell proliferation, survival, and resistance to therapy.[1][5] This makes the pathway a critical target for novel anticancer drug development. This guide provides a comprehensive experimental framework to investigate the hypothesis that 4-Chloro-6-methyl-2-phenylquinoline exerts its anticancer effects through the inhibition of the PI3K/Akt/mTOR signaling cascade.

To provide a robust and comparative analysis, we will benchmark the activity of 4-Chloro-6-methyl-2-phenylquinoline against NVP-BEZ235 , a well-characterized dual PI3K/mTOR inhibitor with an imidazoquinoline core.[3][6][7] This head-to-head comparison will allow for a clear and objective assessment of the potency and selectivity of our target compound.

Experimental Design: A Multi-Faceted Approach to Mechanism of Action Confirmation

To rigorously test our hypothesis, we will employ a tiered experimental approach, progressing from in vitro enzymatic assays to cell-based functional and signaling pathway analysis. This strategy ensures a comprehensive understanding of the compound's activity, from direct target engagement to its downstream cellular consequences.

Tier 1: Direct Target Engagement - In Vitro PI3K Kinase Assay

The foundational experiment is to determine if 4-Chloro-6-methyl-2-phenylquinoline directly inhibits the enzymatic activity of PI3K. A biochemical kinase assay will quantify the compound's ability to block the phosphorylation of the PI3K substrate, phosphatidylinositol 4,5-bisphosphate (PIP2), to phosphatidylinositol 3,4,5-trisphosphate (PIP3).

Tier 2: Cellular Proliferation and Viability - MTT Assay

To ascertain the functional consequence of potential PI3K inhibition, we will assess the impact of 4-Chloro-6-methyl-2-phenylquinoline on the proliferation and viability of a cancer cell line known to have a constitutively active PI3K/Akt/mTOR pathway (e.g., MCF-7 breast cancer cell line). The MTT assay, a colorimetric method that measures metabolic activity, will be used to determine the compound's IC50 (half-maximal inhibitory concentration) for cell viability.[8]

Tier 3: Target Modulation in a Cellular Context - Western Blot Analysis

Finally, to confirm that the observed effects on cell viability are indeed mediated by the PI3K/Akt/mTOR pathway, we will use Western blotting to measure the phosphorylation status of key downstream effectors, namely Akt and mTOR. A reduction in the levels of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR) in cells treated with 4-Chloro-6-methyl-2-phenylquinoline would provide strong evidence for on-target activity.[9][10]

Experimental Protocols

In Vitro PI3K Kinase Activity Assay

This protocol is adapted from commercially available PI3K kinase assay kits.[11][12]

Objective: To determine the IC50 value of 4-Chloro-6-methyl-2-phenylquinoline for PI3Kα.

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP2 substrate

  • ATP

  • Kinase buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

  • 4-Chloro-6-methyl-2-phenylquinoline (test compound)

  • NVP-BEZ235 (positive control)

  • DMSO (vehicle control)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of 4-Chloro-6-methyl-2-phenylquinoline and NVP-BEZ235 in DMSO. A typical concentration range would be from 100 µM to 1 nM.

  • In a 384-well plate, add 1 µL of the compound dilutions or DMSO vehicle.

  • Add 10 µL of PI3Kα enzyme solution (final concentration ~1-5 ng/µL) to each well.

  • Incubate for 10 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding 10 µL of a solution containing PIP2 substrate (final concentration ~10 µM) and ATP (final concentration ~10 µM).

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This protocol is a standard method for assessing cell viability.[13][14]

Objective: To determine the IC50 value of 4-Chloro-6-methyl-2-phenylquinoline for inhibiting the growth of MCF-7 cancer cells.

Materials:

  • MCF-7 breast cancer cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • 4-Chloro-6-methyl-2-phenylquinoline

  • NVP-BEZ235

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of 4-Chloro-6-methyl-2-phenylquinoline and NVP-BEZ235 in culture medium.

  • Remove the overnight culture medium from the cells and replace it with 100 µL of the compound dilutions or vehicle control (medium with DMSO).

  • Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of p-Akt and p-mTOR

This protocol outlines the key steps for detecting changes in protein phosphorylation.[10][15][16]

Objective: To determine if 4-Chloro-6-methyl-2-phenylquinoline inhibits the phosphorylation of Akt and mTOR in MCF-7 cells.

Materials:

  • MCF-7 cells

  • 4-Chloro-6-methyl-2-phenylquinoline

  • NVP-BEZ235

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR (Ser2448), anti-mTOR, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • ECL Western blotting detection reagents

Procedure:

  • Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with 4-Chloro-6-methyl-2-phenylquinoline and NVP-BEZ235 at their respective IC50 and 2x IC50 concentrations for a specified time (e.g., 2, 6, or 24 hours). Include a DMSO vehicle control.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL detection system and image the blot.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Data Presentation and Comparative Analysis

The following tables present hypothetical but representative data for 4-Chloro-6-methyl-2-phenylquinoline, benchmarked against the known PI3K/mTOR inhibitor, NVP-BEZ235.

Table 1: In Vitro Kinase Inhibition

CompoundPI3Kα IC50 (nM)
4-Chloro-6-methyl-2-phenylquinoline25
NVP-BEZ2354[17][18]

Table 2: Cellular Antiproliferative Activity

CompoundMCF-7 Cell Viability IC50 (µM)
4-Chloro-6-methyl-2-phenylquinoline0.5
NVP-BEZ2350.01[6]

Table 3: Downstream Pathway Inhibition in MCF-7 Cells (Western Blot Quantification)

Treatment (at IC50)p-Akt (Ser473) / Total Akt (Fold Change vs. Control)p-mTOR (Ser2448) / Total mTOR (Fold Change vs. Control)
4-Chloro-6-methyl-2-phenylquinoline0.30.4
NVP-BEZ2350.10.2

Visualization of Signaling Pathway and Experimental Workflow

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Test_Compound 4-Chloro-6-methyl- 2-phenylquinoline Test_Compound->PI3K Inhibition

Caption: Proposed mechanism of action for 4-Chloro-6-methyl-2-phenylquinoline via inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental_Workflow cluster_tier1 Tier 1: Direct Target Engagement cluster_tier2 Tier 2: Cellular Activity cluster_tier3 Tier 3: Pathway Confirmation Kinase_Assay In Vitro PI3K Kinase Assay (Determine IC50) MTT_Assay Cell Viability (MTT) Assay (Determine IC50 in cells) Kinase_Assay->MTT_Assay Western_Blot Western Blot Analysis (Measure p-Akt and p-mTOR) MTT_Assay->Western_Blot

Caption: Tiered experimental workflow for confirming the mechanism of action.

Discussion and Interpretation of Results

The experimental data presented in this guide, though hypothetical for 4-Chloro-6-methyl-2-phenylquinoline, illustrates a clear path to confirming its mechanism of action. The direct inhibition of PI3Kα in the in vitro kinase assay (Table 1) establishes the compound's ability to engage its putative target. The sub-micromolar IC50 value in the MCF-7 cell viability assay (Table 2) demonstrates its efficacy in a cellular context, consistent with the inhibition of a critical survival pathway.

Crucially, the Western blot analysis (Table 3) would link these two observations. A dose-dependent decrease in the phosphorylation of Akt and mTOR following treatment with 4-Chloro-6-methyl-2-phenylquinoline would provide compelling evidence that its antiproliferative effects are mediated through the PI3K/Akt/mTOR pathway.

When compared to NVP-BEZ235, our hypothetical data suggests that 4-Chloro-6-methyl-2-phenylquinoline is a potent inhibitor of the PI3K/Akt/mTOR pathway, albeit with a slightly lower potency than the well-established dual inhibitor. Further studies could explore its selectivity against different PI3K isoforms and other related kinases to build a more complete profile of its activity.

Conclusion

This guide outlines a systematic and robust experimental strategy to confirm the mechanism of action of 4-Chloro-6-methyl-2-phenylquinoline as a PI3K/Akt/mTOR pathway inhibitor. By employing a combination of in vitro enzymatic assays, cell-based functional assays, and downstream signaling analysis, researchers can confidently elucidate the molecular basis of this compound's anticancer activity. The comparative approach, using NVP-BEZ235 as a benchmark, provides a valuable context for interpreting the experimental outcomes and positioning 4-Chloro-6-methyl-2-phenylquinoline in the landscape of targeted cancer therapeutics. The successful execution of these experiments would not only validate the proposed mechanism but also provide a strong rationale for its further preclinical and clinical development.

References

  • Mukherjee, B., Tomimatsu, N., Amancherla, K., et al. (2012). The Dual PI3K/mTOR Inhibitor NVP-BEZ235 Is a Potent Inhibitor of ATM- and DNA-PKCs-Mediated DNA Damage Responses. Neoplasia, 14(1), 34-43. [Link]

  • Wikipedia. (2023, December 1). Dactolisib. In Wikipedia. Retrieved from [Link]

  • Al-Ostoot, F. H., Salah, N., Al-Malki, A. L., et al. (2020). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. Scientific Reports, 10(1), 1-13. [Link]

  • ResearchGate. (n.d.). Western blot analysis of a PI3K/AKT/mTOR pathway components. Retrieved from [Link]

  • eCampusOntario Pressbooks. (2019). 1.2 Western Blot and the mTOR Pathway. In Selected Topics in Health and Disease (2019 Edition). Retrieved from [Link]

  • Helal, M. H., El-Sayed, M. A., Aboutaleb, A. M., et al. (2021). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Medicinal Chemistry, 12(10), 1735-1750. [Link]

  • de Oliveira, R. B., de Lima, D. P., da Silva, A. C. A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 239-247. [Link]

  • Wang, H., et al. (2023). Dual PI3K/mTOR inhibitor NVP-BEZ235 induces cell cycle arrest via autophagy mediated protein degradation of RPL19 in nephroblastoma cell. Frontiers in Oncology, 13, 1198461. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io. [Link]

  • ResearchGate. (n.d.). Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues.... Retrieved from [Link]

  • Hauser, S., et al. (2021). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Cancers, 13(16), 4058. [Link]

  • Cellagen Technology. (n.d.). NVP-BEZ235 | PI3K/mTOR inhibitor. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Dual PI3K/mTOR inhibitor NVP-BEZ235 decreases the proliferation of doxorubicin-resistant K562 cells. Oncology Letters, 21(4), 301. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Hurley, J. H., et al. (2021). Structural pathway for PI 3-kinase regulation by VPS15 in autophagy. Science, 372(6547), eabe8328. [Link]

  • Gontova, T., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Molecules, 27(19), 6649. [Link]

  • Li, Y., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 27(12), 3906. [Link]

  • Helal, M. H., et al. (2021). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Medicinal Chemistry, 12(10), 1735-1750. [Link]

  • Insuasty, B., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(40), 24861-24874. [Link]

  • Chen, Y.-C., et al. (2022). AKT phosphorylation as a predictive biomarker for PI3K/mTOR dual inhibition-induced proteolytic cleavage of mTOR companion proteins in small cell lung cancer. Journal of Biomedical Science, 29(1), 61. [Link]

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A Senior Application Scientist's Guide to Quinoline Synthesis: A Comparative Analysis of Synthetic Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold is a cornerstone of modern medicinal chemistry and materials science, forming the structural basis of numerous pharmaceuticals, including the renowned antimalarial drug quinine, and functional materials.[1][2] The enduring importance of this privileged heterocycle has driven the development of a diverse array of synthetic methodologies over the past century and a half. This guide provides an in-depth comparative analysis of the most prominent methods for quinoline synthesis, offering researchers, scientists, and drug development professionals a critical evaluation of their synthetic efficiency. We will delve into the mechanistic intricacies, substrate scope, and practical considerations of classical named reactions and juxtapose them with the advancements offered by modern synthetic approaches.

Choosing Your Path: A High-Level Overview of Quinoline Synthesis Strategies

The selection of an appropriate synthetic route to a target quinoline derivative is a critical decision dictated by factors such as the desired substitution pattern, available starting materials, and scalability. The following diagram provides a conceptual workflow to guide this decision-making process.

Quinoline Synthesis Strategy Workflow for Selecting a Quinoline Synthesis Method start Define Target Quinoline Substitution Pattern unsubstituted Unsubstituted or Simple Alkyl Substitution? start->unsubstituted hydroxy 4-Hydroxyquinoline Target? start->hydroxy No polysubstituted Polysubstituted Quinoline Target? start->polysubstituted No skraup Skraup Synthesis unsubstituted->skraup Yes dvonm Doebner-von Miller Synthesis unsubstituted->dvonm No, simple alkyl conrad_limpach Conrad-Limpach Synthesis hydroxy->conrad_limpach Yes friedlander_check 2-Aminoaryl Aldehyde/Ketone Available? polysubstituted->friedlander_check combes_check Aniline and 1,3-Diketone Available? friedlander_check->combes_check No friedlander Friedländer Synthesis friedlander_check->friedlander Yes modern_check Access to Transition Metal Catalysts or Specialized Reagents? combes_check->modern_check No combes Combes Synthesis combes_check->combes Yes modern Modern Methods (Metal-Catalyzed, Metal-Free) modern_check->modern Yes

Caption: A decision-making workflow for selecting an appropriate quinoline synthesis method.

The Classics: Tried and True, but with Caveats

For over a century, a handful of named reactions have been the workhorses of quinoline synthesis. While often reliable, they are not without their drawbacks, particularly concerning harsh reaction conditions and environmental impact.[3][4]

The Skraup Synthesis: The Progenitor

The Skraup synthesis, first reported in 1880, is the archetypal method for producing quinolines.[5] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.

Mechanism: The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline. Subsequent acid-catalyzed cyclization and oxidation yield the quinoline ring system.[5]

Skraup Synthesis Mechanism Mechanism of the Skraup Synthesis glycerol Glycerol acrolein Acrolein glycerol->acrolein H₂SO₄, -2H₂O michael_adduct Michael Adduct acrolein->michael_adduct Michael Addition aniline Aniline aniline->michael_adduct dihydroquinoline 1,2-Dihydroquinoline michael_adduct->dihydroquinoline Cyclization, -H₂O quinoline Quinoline dihydroquinoline->quinoline Oxidation

Caption: Simplified mechanism of the Skraup synthesis.

Synthetic Efficiency:

ParameterDescription
Yield Generally moderate, but can be low, especially with substituted anilines. Can be improved with moderators like ferrous sulfate.[6]
Atom Economy Poor, due to the use of an oxidizing agent and the dehydration of glycerol.
E-Factor High, reflecting significant waste generation.
Conditions Harsh: concentrated sulfuric acid, high temperatures, and often violent exothermic reactions.[7]
Substrate Scope Primarily for the synthesis of the parent quinoline and simple derivatives. The regiochemical outcome can be unpredictable with meta-substituted anilines.[8]

Representative Protocol: Synthesis of Quinoline [7]

  • Caution: This reaction is highly exothermic and should be performed with extreme care in a well-ventilated fume hood with a blast shield.

  • To a mixture of aniline (24 g), glycerol (35 g), and nitrobenzene (15 g) in a large flask equipped with a reflux condenser, slowly and with vigorous stirring, add concentrated sulfuric acid (40 mL).

  • Heat the mixture gently to initiate the reaction. Once started, the reaction will proceed vigorously.

  • After the initial vigorous reaction subsides, heat the mixture at reflux for 3 hours.

  • Allow the mixture to cool and then pour it into a large volume of water.

  • Make the solution strongly alkaline with concentrated sodium hydroxide solution.

  • Perform steam distillation to isolate the crude quinoline. The first fraction will contain unreacted nitrobenzene.

  • Collect the quinoline fraction, separate the organic layer, and dry it over anhydrous sodium sulfate.

  • Purify the crude quinoline by distillation.

The Doebner-von Miller Reaction: Expanding the Scope

A modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider range of substituted quinolines.[9]

Mechanism: The currently accepted mechanism involves a fragmentation-recombination pathway. An initial Michael addition of the aniline to the α,β-unsaturated carbonyl is followed by fragmentation and recombination to form a new conjugated imine, which then undergoes cyclization and oxidation.[10][11]

Doebner_von_Miller_Mechanism Mechanism of the Doebner-von Miller Reaction aniline Aniline michael_adduct Michael Adduct aniline->michael_adduct ab_unsat α,β-Unsaturated Carbonyl ab_unsat->michael_adduct Michael Addition fragments Imine + Saturated Carbonyl (Fragmentation) michael_adduct->fragments new_imine New Conjugated Imine (Recombination) fragments->new_imine dihydroquinoline Dihydroquinoline Intermediate new_imine->dihydroquinoline Cyclization quinoline Substituted Quinoline dihydroquinoline->quinoline Oxidation

Caption: Simplified mechanism of the Doebner-von Miller reaction.

Synthetic Efficiency:

ParameterDescription
Yield Variable, often moderate. Can be affected by polymerization of the α,β-unsaturated carbonyl compound.[12]
Atom Economy Moderate, as it avoids the dehydration of glycerol but may still require an external oxidant.
E-Factor Generally lower than the Skraup synthesis but still significant.
Conditions Typically requires strong acids (e.g., HCl, H₂SO₄) and elevated temperatures.[6]
Substrate Scope Broader than the Skraup synthesis, allowing for the preparation of 2- and/or 4-substituted quinolines. However, regioselectivity can be an issue.[13]

Representative Protocol: Synthesis of 2-Methylquinoline (Quinaldine) [14]

  • Slowly add acetaldehyde to a well-stirred, ice-cooled mixture of aniline hydrochloride in concentrated hydrochloric acid.

  • After 30 minutes, add zinc chloride and gently heat the solution under reflux until a vigorous reaction begins.

  • Once the initial reaction subsides, continue to boil the mixture for 4-6 hours.

  • Pour the reaction mixture onto an excess of slaked lime and steam distill the mixture.

  • Separate the crude quinaldine oil from the aqueous layer and extract the aqueous layer with a small amount of chloroform.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and purify by distillation.

The Combes Quinoline Synthesis: Access to 2,4-Disubstituted Quinolines

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a 1,3-diketone to produce 2,4-disubstituted quinolines.[15]

Mechanism: The reaction proceeds through the formation of an enamine intermediate from the aniline and one of the carbonyl groups of the 1,3-diketone. Subsequent acid-catalyzed cyclization and dehydration afford the quinoline product.[5][15]

Combes Synthesis Mechanism Mechanism of the Combes Synthesis aniline Aniline enamine Enamine Intermediate aniline->enamine diketone 1,3-Diketone diketone->enamine Condensation cyclized_intermediate Cyclized Intermediate enamine->cyclized_intermediate H⁺, Cyclization quinoline 2,4-Disubstituted Quinoline cyclized_intermediate->quinoline -H₂O

Caption: Simplified mechanism of the Combes synthesis.

Synthetic Efficiency:

ParameterDescription
Yield Generally good to excellent.
Atom Economy Good, as the main byproduct is water.
E-Factor Relatively low compared to the Skraup and Doebner-von Miller reactions.
Conditions Requires strong acid catalysis (e.g., H₂SO₄) and heating.[15]
Substrate Scope Effective for the synthesis of 2,4-disubstituted quinolines. The reaction is sensitive to strongly electron-withdrawing groups on the aniline.[16]
The Conrad-Limpach Synthesis: A Route to 4-Hydroxyquinolines

The Conrad-Limpach synthesis provides a reliable route to 4-hydroxyquinolines (4-quinolones) through the reaction of anilines with β-ketoesters.[7][17]

Mechanism: The reaction involves two key steps: the formation of an enamine intermediate at lower temperatures, followed by a thermal cyclization at higher temperatures to give the 4-hydroxyquinoline.[18]

Synthetic Efficiency:

ParameterDescription
Yield Can be high, but is highly dependent on the cyclization conditions.
Atom Economy Good, with the main byproduct being an alcohol.
E-Factor Low.
Conditions Requires high temperatures for the cyclization step, often in high-boiling solvents like diphenyl ether or Dowtherm A.[19]
Substrate Scope A versatile method for the synthesis of 4-hydroxyquinolines.

Representative Protocol: Synthesis of a 4-Hydroxyquinoline Derivative [8]

  • A mixture of the aniline and the β-ketoester is heated, often in the presence of a catalytic amount of acid, to form the enamine intermediate. The progress of this step can be monitored by the removal of water.

  • The crude enamine is then added to a high-boiling solvent (e.g., 1,2-dichlorobenzene) in a pressurized reaction vial.

  • The reaction mixture is heated in a microwave reactor to the desired temperature (e.g., 250 °C) for a specified time.

  • After cooling, the precipitated product is filtered, washed with a suitable solvent, and dried.

The Friedländer Synthesis: A Versatile and High-Yielding Approach

The Friedländer synthesis is a widely used and versatile method for preparing polysubstituted quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[20]

Mechanism: The reaction can be catalyzed by either acid or base and proceeds via an aldol-type condensation followed by cyclization and dehydration.[21]

Friedlander Synthesis Mechanism Mechanism of the Friedländer Synthesis amino_ketone 2-Aminoaryl Ketone aldol_adduct Aldol Adduct amino_ketone->aldol_adduct methylene_carbonyl α-Methylene Carbonyl methylene_carbonyl->aldol_adduct Aldol Condensation enone α,β-Unsaturated Ketone aldol_adduct->enone -H₂O quinoline Polysubstituted Quinoline enone->quinoline Cyclization, -H₂O

Caption: Simplified mechanism of the Friedländer synthesis.

Synthetic Efficiency:

ParameterDescription
Yield Generally high to excellent, often exceeding 90%.[22][23]
Atom Economy Very good, with water as the primary byproduct.
E-Factor Very low, making it an environmentally favorable classical method.
Conditions Can be performed under either acidic or basic catalysis, often with milder conditions than the Skraup or Doebner-von Miller reactions.[20]
Substrate Scope Broad, allowing for the synthesis of a wide variety of polysubstituted quinolines with good regioselectivity. The main limitation is the availability of the starting 2-aminoaryl aldehydes and ketones.[13][22]

Representative Protocol: Synthesis of a Polysubstituted Quinoline [24]

  • To a solution of the 2-aminoaryl ketone (1 mmol) and the α-methylene carbonyl compound (1.2 mmol) in a suitable solvent (e.g., ethanol), add a catalytic amount of ceric ammonium nitrate (10 mol%).

  • Stir the reaction mixture at ambient temperature for 45 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Modern Methods: Pushing the Boundaries of Efficiency and Sustainability

In recent decades, significant efforts have been directed towards developing more efficient, selective, and environmentally benign methods for quinoline synthesis. These modern approaches often employ transition-metal catalysis or metal-free conditions to achieve transformations that are difficult or impossible with classical methods.[2][19]

Transition-Metal-Catalyzed Syntheses

Transition metals such as palladium, copper, iron, and cobalt have emerged as powerful catalysts for quinoline synthesis, enabling novel bond formations and reaction pathways.[25][26] These methods often feature high atom economy and functional group tolerance.

Key Approaches:

  • Aniline and Alkyne/Alkene Coupling: Palladium- and copper-catalyzed reactions of anilines with alkynes or alkenes provide direct routes to substituted quinolines.[25]

  • C-H Activation: Cobalt-catalyzed C-H activation of anilines followed by annulation with alkynes offers a highly efficient and regioselective synthesis of quinolines.[17]

  • Dehydrogenative Coupling: Nickel-catalyzed dehydrogenative coupling of α-2-aminoaryl alcohols with ketones or secondary alcohols provides a sustainable route to polysubstituted quinolines.[25]

Synthetic Efficiency of a Representative Modern Method (Co(III)-catalyzed C-H activation): [17]

ParameterDescription
Yield Good to excellent.
Atom Economy Excellent, with the only byproducts being water and hydrogen gas.
E-Factor Very low.
Conditions Generally milder than classical methods, though they require a transition-metal catalyst.
Substrate Scope Broad, with good tolerance for various functional groups.
Metal-Free Syntheses

Driven by the principles of green chemistry, a variety of metal-free methods for quinoline synthesis have been developed. These reactions often utilize readily available and environmentally benign reagents and catalysts.[2][19]

Key Approaches:

  • Iodine-Catalyzed Reactions: Molecular iodine can effectively catalyze the synthesis of quinolines from various starting materials, including enamides and imines.[10]

  • Aerobic Oxidative Cyclizations: Metal-free, oxygen-mediated reactions provide a green pathway to quinolines.[17]

  • Microwave-Assisted and Ionic Liquid-Mediated Syntheses: The use of microwave irradiation and ionic liquids can significantly enhance reaction rates and yields while reducing the environmental impact of classical methods like the Skraup and Friedländer syntheses.[14][23]

Synthetic Efficiency of a Representative Green Method (Microwave-assisted Friedländer synthesis in an ionic liquid): [23]

ParameterDescription
Yield Good to excellent (70-91%).
Atom Economy Very good.
E-Factor Very low.
Conditions Short reaction times (10-20 minutes) under microwave irradiation. The ionic liquid can often be recycled.
Substrate Scope Broad, similar to the conventional Friedländer synthesis.

Comparative Summary and Future Outlook

The following table provides a comparative overview of the key synthetic efficiency parameters for the discussed quinoline synthesis methods.

MethodTypical YieldAtom EconomyE-FactorConditionsKey AdvantagesKey Disadvantages
Skraup Moderate-LowPoorHighHarsh, High Temp.Simple starting materialsViolent reaction, low yields, high waste
Doebner-von Miller ModerateModerateModerateStrong Acid, HeatWider scope than SkraupPolymerization, regioselectivity issues
Combes Good-ExcellentGoodLowStrong Acid, HeatGood for 2,4-disubstitutionSensitive to electron-withdrawing groups
Conrad-Limpach HighGoodLowHigh Temp.Excellent for 4-hydroxyquinolinesRequires high-boiling solvents
Friedländer High-ExcellentVery GoodVery LowMild Acid/BaseHigh yields, versatile, good regioselectivityRequires 2-aminoaryl carbonyls
Modern (Metal-Cat.) Good-ExcellentExcellentVery LowMilderHigh efficiency, broad scopeRequires metal catalysts
Modern (Green) Good-ExcellentVery GoodVery LowMilder, FasterEnvironmentally benign, efficientMay require specialized equipment

While classical methods for quinoline synthesis remain valuable tools in the organic chemist's arsenal, the field is increasingly moving towards more sustainable and efficient modern approaches. The development of novel catalytic systems, the utilization of green reaction media, and the application of enabling technologies like microwave synthesis are paving the way for the next generation of quinoline synthesis. As the demand for complex and diverse quinoline derivatives in drug discovery and materials science continues to grow, so too will the innovation in the methods used to create them.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.